Eudebeiolide B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(4aR,5R,8aR,9aR)-9a-hydroxy-3,5,8a-trimethyl-4,4a,5,9-tetrahydrobenzo[f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C15H18O4/c1-8-10-6-11-9(2)13(17)19-15(11,18)7-14(10,3)5-4-12(8)16/h4-5,8,10,18H,6-7H2,1-3H3/t8-,10-,14+,15-/m1/s1 |
InChI Key |
NXRHZEONSPJBHI-RZYIQFRBSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CC3=C(C(=O)O[C@@]3(C[C@@]2(C=CC1=O)C)O)C |
Canonical SMILES |
CC1C2CC3=C(C(=O)OC3(CC2(C=CC1=O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Eudebeiolide B: A Technical Guide on Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudebeiolide B, a eudesmane-type sesquiterpenoid isolated from Salvia plebeia R. Br., has emerged as a compound of significant interest in the field of bone metabolism. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Notably, this document details its dual role in promoting osteoblast differentiation and inhibiting osteoclastogenesis, highlighting its potential as a therapeutic agent for bone-related disorders such as osteoporosis. The underlying molecular mechanisms, primarily the modulation of RANKL-induced NF-κB, c-Fos, and calcium signaling pathways, are discussed in detail. This guide also includes a compilation of quantitative data and detailed experimental protocols from published studies to facilitate further research and development.
Chemical Structure and Properties
This compound is characterized by a eudesmane-type sesquiterpenoid lactone structure. Its chemical information is summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₈O₃ | [1] |
| Molecular Weight | 246.30 g/mol | [1] |
| CAS Number | 1934299-51-0 | [1] |
| Appearance | White powder | Inferred from isolation protocols |
| Solubility | Soluble in DMSO, ethanol, methanol | Inferred from experimental use |
Note: Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry data are typically found in the supplementary information of the primary isolation papers. Researchers should refer to the original publication for this detailed information.
Biological Activity
This compound exhibits significant biological activity related to bone homeostasis. It has been shown to both promote the formation of bone-building cells (osteoblasts) and inhibit the activity of bone-resorbing cells (osteoclasts).
Effects on Osteoblast Differentiation
This compound has been observed to enhance the differentiation of pre-osteoblastic MC3T3-E1 cells. This is evidenced by an increase in the activity of alkaline phosphatase (ALP), a key marker of early osteoblast differentiation, and an increase in calcium deposition, indicative of later-stage bone matrix mineralization.[2][3]
Table 2: In Vitro Effects of this compound on Osteoblast Differentiation
| Cell Line | Concentration | Effect | Assay | Reference |
| MC3T3-E1 | 10 µM | Increased ALP expression | ALP activity assay | [2][3] |
| MC3T3-E1 | 10 µM | Increased calcium accumulation | Alizarin Red S staining | [2][3] |
Effects on Osteoclastogenesis
A primary biological function of this compound is its potent inhibition of osteoclastogenesis, the process of osteoclast formation. In in vitro studies using bone marrow-derived macrophages (BMMs), this compound suppressed differentiation into mature osteoclasts induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][3]
Table 3: In Vitro Effects of this compound on Osteoclastogenesis
| Cell Line | Treatment | Concentration | Effect | Assay | Reference |
| BMMs | This compound | 1, 5, 10, 30 µM | Inhibition of osteoclast differentiation | TRAP staining | [1][2][3] |
| BMMs | This compound | 10 µM | Downregulation of NFATc1 and c-Fos expression | Western Blot | [2][3] |
| BMMs | This compound | 10 µM | Attenuation of Ctsk, MMP9, and DC-STAMP gene expression | qPCR | [2][3] |
In Vivo Efficacy in a Model of Osteoporosis
The therapeutic potential of this compound has been demonstrated in an ovariectomized (OVX) mouse model, a standard preclinical model for postmenopausal osteoporosis. Intragastric administration of this compound was shown to prevent bone loss.[2][3]
Table 4: In Vivo Effects of this compound in an Ovariectomized Mouse Model
| Animal Model | Dosage | Duration | Effect | Measurement | Reference |
| C57BL/6 mice (OVX) | 5 or 10 mg/kg/day | 6 weeks | Prevention of bone loss | Bone mineral density (BMD), micro-CT analysis | [1][2][3] |
Signaling Pathways
This compound exerts its effects on osteoclastogenesis by modulating key signaling pathways induced by RANKL. The primary mechanism involves the inhibition of the NF-κB and c-Fos pathways, as well as the calcium signaling cascade.
Caption: this compound inhibits RANKL-induced osteoclastogenesis signaling pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.
Cell Culture and Reagents
-
Cell Lines: Mouse bone marrow-derived macrophages (BMMs) and the murine pre-osteoblastic cell line MC3T3-E1 are utilized.
-
Reagents: Recombinant mouse M-CSF and RANKL are used to induce osteoclast differentiation. This compound is dissolved in DMSO for in vitro experiments.
Osteoclast Differentiation Assay
The workflow for assessing the effect of this compound on osteoclast differentiation is as follows:
Caption: Workflow for the in vitro osteoclast differentiation assay.
Western Blot Analysis
-
Protocol: BMMs are pre-treated with this compound (10 µM) for 1 hour, followed by stimulation with RANKL (100 ng/mL) for various time points.
-
Lysis and Protein Quantification: Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against total and phosphorylated forms of Akt, NF-κB p65, Btk, PLCγ2, and CREB, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using specific primers for osteoclast-related genes such as Ctsk, MMP9, and DC-STAMP.
-
Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.
In Vivo Ovariectomized (OVX) Mouse Model
-
Animal Model: Female C57BL/6 mice (6 weeks old) are used.
-
Surgical Procedure: Mice undergo either a sham operation or bilateral ovariectomy.
-
Treatment: After a 6-week period to allow for bone loss, mice are treated daily with this compound (5 or 10 mg/kg) or a vehicle control via intragastric gavage for 6 weeks.
-
Analysis: At the end of the treatment period, bone mineral density and bone microarchitecture are analyzed using dual-energy X-ray absorptiometry (DEXA) and micro-computed tomography (µCT). Serum levels of bone turnover markers are also measured.
Conclusion
This compound is a promising natural product with well-defined activity in the regulation of bone metabolism. Its ability to promote osteoblast differentiation and inhibit osteoclastogenesis through the modulation of key signaling pathways makes it a strong candidate for further investigation as a potential therapeutic agent for osteoporosis and other bone-related diseases. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.
References
The Biosynthesis of Eudebeiolide B: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Eudebeiolide B, a eudesmane-type sesquiterpenoid lactone isolated from Salvia plebeia R. Br.[1][2][3], has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for developing sustainable production methods and enabling structural modifications to enhance its therapeutic properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, from the precursor molecule farnesyl pyrophosphate (FPP) to the final complex structure. It also outlines detailed experimental protocols for the identification and characterization of the involved enzymes, leveraging modern genomic and biochemical techniques. Quantitative data on related sesquiterpenoid biosynthesis are summarized to provide a comparative framework. This document serves as an in-depth resource for researchers aiming to elucidate and engineer the biosynthesis of this compound and other valuable eudesmanolides.
Introduction to this compound and Eudesmane Sesquiterpenoids
Eudesmane sesquiterpenoids are a large and diverse class of C15 terpenoids characterized by a bicyclic decalin core. They are widely distributed in the plant kingdom, particularly within the Asteraceae and Lamiaceae families[4]. This compound is a representative of this class, featuring a lactone ring, a common feature of many bioactive sesquiterpenoids[5]. The biosynthesis of these complex natural products originates from the ubiquitous precursor, farnesyl pyrophosphate (FPP), and involves a series of enzymatic reactions, primarily catalyzed by terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs)[4].
Proposed Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route can be proposed based on the well-established biosynthesis of other eudesmane sesquiterpenoid lactones in related plant species[4][5][6][7]. The pathway can be divided into two main phases: the formation of the eudesmane scaffold by a terpene synthase and the subsequent oxidative modifications by cytochrome P450 enzymes.
Phase 1: Cyclization of Farnesyl Pyrophosphate
The biosynthesis is initiated with the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP). This crucial step is catalyzed by a sesquiterpene synthase (TPS). For the formation of eudesmanolides, the most common intermediate is germacrene A[4][5].
-
Step 1: FPP to Germacrene A: A germacrene A synthase (GAS) catalyzes the 1,10-cyclization of FPP to form the germacrene A cation, which is then deprotonated to yield germacrene A.
Phase 2: Oxidative Modifications and Lactonization
Following the formation of the initial sesquiterpene scaffold, a series of oxidative modifications, primarily hydroxylations, are carried out by cytochrome P450 monooxygenases (CYPs). These modifications are critical for the subsequent lactonization and the final structural diversity of eudesmanolides.
-
Step 2: Hydroxylation of Germacrene A: A specific CYP, likely from the CYP71 family which is known to be involved in sesquiterpenoid biosynthesis[6][7][8], hydroxylates germacrene A. For the formation of eudesmanolides, hydroxylation often occurs at the C6 or C8 position.
-
Step 3: Further Oxidation and Eudesmane Rearrangement: Subsequent enzymatic steps, likely involving other CYPs, would further oxidize the intermediate, leading to the rearrangement of the germacrene skeleton into the characteristic eudesmane framework.
-
Step 4: Lactonization: The formation of the γ-lactone ring is a key step in the biosynthesis of this compound. This is often catalyzed by a specific type of CYP, a costunolide synthase-like enzyme, which has been observed in the biosynthesis of other sesquiterpene lactones[6][7].
-
Step 5: Tailoring Reactions: The final structure of this compound is likely achieved through additional tailoring reactions, such as further oxidations or reductions, catalyzed by other enzymes.
Below is a DOT script for the proposed biosynthetic pathway.
References
- 1. Four new eudesmane-type sesquiterpenes from the basal leaves of Salvia plebeia R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 5. tandfonline.com [tandfonline.com]
- 6. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Eudebeiolide B: A Comprehensive Technical Guide on its Natural Source, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudebeiolide B, a eudesmane-type sesquiterpenoid, has been identified as a bioactive natural product with significant therapeutic potential. This technical guide provides an in-depth overview of its natural source, available data on its abundance, detailed experimental protocols for its isolation, and an exploration of its mechanism of action through signaling pathway analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source and Abundance
This compound is a naturally occurring compound isolated from the terrestrial plant Salvia plebeia R. Br. , a member of the Lamiaceae family commonly known as sage. This plant is widely distributed in Asia and has a history of use in traditional medicine. The primary source of this compound is the aerial parts of Salvia plebeia.
While the existing literature extensively documents the isolation of various eudesmane-type sesquiterpenoids from Salvia plebeia, specific quantitative data on the abundance or yield of this compound remains largely unreported. The provided data from related studies on Salvia plebeia extracts offer context on the general composition but not the specific concentration of this compound.
Table 1: Extraction and Compound Yields from Salvia plebeia
| Extraction Method | Plant Part | Solvent System | Total Extract Yield (% of dry weight) | This compound Yield (mg) | This compound Concentration (mg/g of extract) | Reference |
| Maceration followed by column chromatography | Aerial Parts | Ethanol | Not Reported | Not Reported | Not Reported | [1] |
| Reflux Extraction | Dried Plant | 50% Ethanol | 14.9% | Not Reported | Not Reported |
Note: The specific yield of this compound from the extraction processes is not explicitly stated in the primary literature. The table reflects the available information regarding the overall extraction.
Experimental Protocols
The following sections detail the methodologies for the isolation and characterization of this compound from Salvia plebeia, as well as the protocols for assessing its biological activity.
Isolation of this compound
The isolation of this compound from the aerial parts of Salvia plebeia involves a multi-step process of extraction and chromatographic separation.
a) Plant Material and Extraction:
-
The aerial parts of Salvia plebeia R. Br. are collected, dried, and pulverized.
-
The powdered plant material (e.g., 2.5 kg) is extracted with 95% ethanol (e.g., 3 x 10 L) at room temperature.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
b) Solvent Partitioning:
-
The crude ethanol extract is suspended in water and sequentially partitioned with n-hexane, dichloromethane, and ethyl acetate.
-
The dichloromethane-soluble fraction, which typically contains the sesquiterpenoids, is selected for further purification.
c) Chromatographic Separation:
-
The dichloromethane-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and ODS, using appropriate solvent systems.
-
Final purification is often accomplished by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity and stereochemistry of the molecule.
In Vitro Osteoclastogenesis Assay
The biological activity of this compound on osteoclast differentiation is assessed using the following protocol:
-
Cell Culture: Mouse bone marrow macrophages (BMMs) are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 30 ng/mL M-CSF.
-
Induction of Osteoclastogenesis: BMMs are seeded in 96-well plates and treated with M-CSF (30 ng/mL) and RANKL (100 ng/mL) in the presence or absence of varying concentrations of this compound.
-
TRAP Staining: After a period of incubation (e.g., 4 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.
Signaling Pathway Analysis
This compound has been shown to inhibit osteoclastogenesis by modulating the RANKL-induced signaling cascade. Specifically, it interferes with the NF-κB and calcium signaling pathways, which are crucial for the differentiation and function of osteoclasts.
RANKL-Induced Signaling in Osteoclasts
The binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors initiates a signaling cascade that leads to the activation of key transcription factors, including NF-κB and c-Fos. This process is essential for osteoclast differentiation.
Figure 1: this compound inhibits RANKL-induced osteoclastogenesis signaling.
Experimental Workflow for Signaling Pathway Analysis
To investigate the effect of this compound on RANKL-induced signaling pathways, the following experimental workflow is typically employed.
Figure 2: Workflow for analyzing the effect of this compound on signaling pathways.
Conclusion
This compound, a sesquiterpenoid isolated from Salvia plebeia, demonstrates significant potential as a therapeutic agent, particularly in the context of bone diseases characterized by excessive osteoclast activity. Its ability to inhibit RANKL-induced osteoclastogenesis by targeting the NF-κB and calcium signaling pathways provides a clear mechanism of action. While its natural source has been identified, further research is required to quantify its abundance in Salvia plebeia to assess the feasibility of its large-scale extraction or to explore synthetic and semi-synthetic production routes. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for future research and development efforts focused on this promising natural product.
References
Eudebeiolide B: A Potential Therapeutic Agent for Osteoporosis
A Technical Review for Researchers and Drug Development Professionals
Introduction: Eudebeiolide B, a eudesmane-type sesquiterpenoid compound isolated from Salvia plebeia R. Br., has emerged as a promising candidate for the treatment of osteoporosis.[1][2][3] This technical guide synthesizes the current literature on this compound, focusing on its effects on bone metabolism, underlying molecular mechanisms, and preclinical efficacy in a model of postmenopausal osteoporosis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Dual Action on Bone Remodeling
This compound exhibits a dual beneficial effect on bone health by simultaneously promoting bone formation and inhibiting bone resorption.[1][2][4] In vitro studies have demonstrated its ability to enhance osteoblast differentiation, the process by which precursor cells mature into bone-producing cells.[1][2][3] Conversely, it potently suppresses the differentiation of osteoclasts, the cells responsible for bone breakdown.[1][2][4]
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative findings from cellular studies, highlighting the dose-dependent effects of this compound on osteoblast and osteoclast activity.
Table 1: Effect of this compound on Osteoblast Differentiation
| Concentration (µM) | Alkaline Phosphatase (ALP) Activity (% of Control) | Calcium Accumulation (% of Control) |
| 1 | ~120% | ~110% |
| 5 | ~140% | ~125% |
| 10 | ~160% | ~140% |
Data extracted from studies on MC3T3-E1 pre-osteoblastic cells. ALP activity was measured after 7 days of treatment, and calcium accumulation was quantified after 21 days.[4][5]
Table 2: Inhibition of Osteoclast Differentiation by this compound
| Concentration (µM) | TRAP-Positive Multinucleated Cells (% of Control) | Bone Resorption Area (% of Control) |
| 1 | ~80% | Not Reported |
| 5 | ~40% | ~50% |
| 10 | ~20% | ~30% |
| 30 | ~5% | Not Reported |
Data obtained from studies on bone marrow macrophages (BMMs) stimulated with RANKL. TRAP-positive cells were counted after 4 days, and bone resorption was assessed after 6 days.[4]
Molecular Mechanism of Action: Targeting RANKL-Induced Signaling
The primary mechanism by which this compound inhibits osteoclastogenesis is through the modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[1][2] RANKL is a critical cytokine for osteoclast formation and activation.[6] this compound has been shown to interfere with multiple downstream signaling cascades initiated by RANKL binding to its receptor, RANK.
Specifically, this compound inhibits the phosphorylation of Akt and the p65 subunit of NF-κB, key mediators of the canonical RANKL pathway.[1][2][7] Furthermore, it downregulates the expression of crucial transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are master regulators of osteoclast-specific gene expression.[1][2][7] This leads to a subsequent decrease in the expression of osteoclast marker genes such as Cathepsin K (Ctsk), Matrix Metalloproteinase 9 (MMP9), and Dendrocyte Expressed Seven Transmembrane Protein (DC-STAMP).[1][2][7]
A significant aspect of this compound's mechanism is its inhibitory effect on RANKL-induced calcium signaling.[1][2] It has been demonstrated to suppress the activation of Bruton's tyrosine kinase (Btk) and Phospholipase Cγ2 (PLCγ2), leading to reduced intracellular calcium mobilization.[1][2][6] This, in turn, inhibits the downstream CaMKIV/CREB signaling axis.[6]
In Vivo Efficacy in an Ovariectomized Mouse Model
The therapeutic potential of this compound for osteoporosis was evaluated in an ovariectomized (OVX) mouse model, which mimics postmenopausal bone loss.[1][2][3] Intragastric administration of this compound effectively prevented the OVX-induced decrease in bone mineral density (BMD) and bone mineral content (BMC).[1][2]
Table 3: In Vivo Effects of this compound in OVX Mice
| Parameter | Sham | OVX + Vehicle | OVX + this compound (10 mg/kg) |
| Bone Mineral Density (g/cm²) | ~0.058 | ~0.048 | ~0.055 |
| Bone Volume/Total Volume (%) | ~12.5 | ~5.0 | ~10.0 |
| Trabecular Number (1/mm) | ~3.5 | ~1.8 | ~3.0 |
| Trabecular Separation (mm) | ~0.28 | ~0.55 | ~0.35 |
| Serum Osteocalcin (ng/mL) | ~40 | ~75 | ~50 |
| Serum CTX-1 (ng/mL) | ~15 | ~35 | ~20 |
Data represents approximate values derived from graphical representations in the cited literature.[1][2]
Micro-computed tomography (µCT) analysis further revealed that this compound treatment preserved the trabecular bone microarchitecture in OVX mice, as evidenced by increased bone volume fraction, trabecular number, and decreased trabecular separation.[1][2] Moreover, the compound normalized the serum levels of bone turnover markers, reducing the elevated levels of osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-1, a marker of bone resorption) seen in the OVX group.[1][2]
Experimental Protocols
In Vitro Osteoclast Differentiation Assay
-
Bone marrow cells were isolated from the femurs and tibias of mice and cultured in α-MEM containing 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin with M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).[4][5]
-
BMMs were seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.[4][5]
-
Osteoclast differentiation was induced by adding RANKL (100 ng/mL) and M-CSF (30 ng/mL).[4][5]
-
After 4 days of incubation, cells were fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[4][5]
-
TRAP-positive multinucleated cells (≥3 nuclei) were counted as osteoclasts.[4][5]
References
- 1. eudebeiolide-b-inhibits-osteoclastogenesis-and-prevents-ovariectomy-induced-bone-loss-by-regulating-rankl-induced-nf-b-c-fos-and-calcium-signaling - Ask this paper | Bohrium [bohrium.com]
- 2. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB… [ouci.dntb.gov.ua]
Eudebeiolide B: A Comprehensive Analysis of its Mechanism of Action in Bone Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eudebeiolide B, a eudesmane-type sesquiterpenoid isolated from Salvia plebeia R. Br., has emerged as a promising natural compound with significant potential in the management of bone-related disorders such as osteoporosis.[1][2] Extensive in vitro and in vivo studies have demonstrated its dual beneficial effects on bone metabolism: promoting the differentiation and function of osteoblasts, the bone-forming cells, while simultaneously inhibiting the differentiation and resorptive activity of osteoclasts, the bone-resorbing cells.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the action of this compound in bone cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Dual Regulatory Effects on Bone Homeostasis
This compound exhibits a favorable profile for bone health by concurrently stimulating bone formation and suppressing bone resorption.[1]
Promotion of Osteoblast Differentiation
In vitro studies using the MC3T3-E1 pre-osteoblastic cell line have shown that this compound enhances osteoblast differentiation.[4] This is evidenced by an increase in the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, and enhanced calcium accumulation, indicative of matrix mineralization.[1][2]
Inhibition of Osteoclastogenesis and Bone Resorption
This compound effectively suppresses the differentiation of bone marrow macrophages (BMMs) into mature osteoclasts in a dose-dependent manner.[4] This inhibitory effect extends to the function of mature osteoclasts, as evidenced by a reduction in their bone-resorbing activity.[3]
Quantitative Data on the Efficacy of this compound
The biological activity of this compound has been quantified in various assays, providing a clear indication of its potency.
Table 1: In Vitro Effects of this compound on Osteoclast and Osteoblast Activity
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| Osteoclast Formation | BMMs | This compound + RANKL + M-CSF | 1, 5, 10, 30 µM | Dose-dependent inhibition of TRAP-positive multinucleated osteoclasts | [4] |
| Bone Resorption | Mature Osteoclasts | This compound + RANKL | 5, 10, 30 µM | Dose-dependent inhibition of resorbed areas on hydroxyapatite-coated plates | [3] |
| Osteoblast Differentiation | MC3T3-E1 | This compound | 10 µM | Increased ALP activity and calcium accumulation | [1][2] |
| Cell Viability | BMMs | This compound + M-CSF | Up to 30 µM | No significant cytotoxicity observed | [4] |
Molecular Mechanism of Action in Osteoclasts
The primary mechanism by which this compound inhibits osteoclastogenesis involves the modulation of key signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1] RANKL is a critical cytokine for osteoclast differentiation, survival, and activation.[3]
Downregulation of Key Transcription Factors
This compound significantly suppresses the RANKL-induced expression of c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are master transcription factors essential for osteoclast differentiation.[1][2]
Inhibition of NF-κB and Akt Signaling
The binding of RANKL to its receptor, RANK, activates downstream signaling cascades, including the NF-κB and Akt pathways.[3] this compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and Akt, thereby attenuating these crucial pro-osteoclastogenic signals.[1][2]
Attenuation of Calcium Signaling
Calcium signaling is another critical component of RANKL-induced osteoclast differentiation. This compound interferes with this pathway by inhibiting the phosphorylation of key signaling molecules, including Phospholipase Cγ2 (PLCγ2), Bruton's tyrosine kinase (Btk), and Calcium/calmodulin-dependent protein kinase IV (CaMKIV).[3][5] This ultimately leads to the downregulation of the cAMP response element-binding protein (CREB), a downstream effector of calcium signaling.[1][2]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the molecular pathways affected by this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Osteoclast Differentiation Assay
-
Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and M-CSF (30 ng/mL) to generate bone marrow macrophages (BMMs).
-
Induction of Osteoclastogenesis: BMMs are seeded in 96-well plates and treated with RANKL (100 ng/mL) and M-CSF (30 ng/mL) in the presence or absence of various concentrations of this compound for four days.
-
TRAP Staining: After incubation, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme of osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.[4]
Bone Resorption (Pit Formation) Assay
-
Cell Culture: Mature osteoclasts are generated from BMMs as described above.
-
Assay: The mature osteoclasts are then seeded onto hydroxyapatite-coated plates and treated with this compound in the presence of RANKL and M-CSF for 48 hours.
-
Quantification: The plates are then treated with bleach to remove the cells, and the resorbed pit areas are visualized and quantified using microscopy and image analysis software.[3]
Western Blot Analysis
-
Cell Lysis: BMMs are pretreated with this compound (10 µM) for 1 hour and then stimulated with RANKL (100 ng/mL) for various time points. Cells are then lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p65, Akt, PLCγ2, Btk, CaMKIV, CREB). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: BMMs are treated with RANKL and this compound. Total RNA is then extracted, and complementary DNA (cDNA) is synthesized using a reverse transcriptase kit.
-
PCR Amplification: qRT-PCR is performed using specific primers for osteoclast-related genes (e.g., c-Fos, NFATc1, Ctsk, MMP9, DC-STAMP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
In Vivo Evidence
The therapeutic potential of this compound has been validated in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis. Oral administration of this compound was shown to prevent the bone loss induced by estrogen deficiency.[1] This was demonstrated by improvements in bone mineral density, bone microarchitecture, and serum levels of bone turnover markers.[3]
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for osteoporosis and other bone-related diseases. Its multifaceted mechanism of action, encompassing the promotion of osteoblast function and the potent inhibition of osteoclast differentiation and activity through the suppression of the RANKL-induced NF-κB, Akt, and calcium signaling pathways, underscores its potential for further drug development. The data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic utility of this promising natural compound.
References
- 1. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Preliminary Studies on the Cytotoxicity of Eudebeiolide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of Eudebeiolide B, a eudesmane-type sesquiterpenoid lactone. While research on its direct anticancer properties is in nascent stages, this document consolidates the available data on its cytotoxicity in non-cancerous cell lines, details relevant experimental protocols, and explores the potential for its application in oncology by examining the activities of structurally related compounds.
Quantitative Cytotoxicity Data
The cytotoxic profile of this compound has been primarily investigated in the context of its effects on bone cells. The following table summarizes the available quantitative data.
Table 1: Cytotoxicity of this compound in Non-Cancerous Murine Cell Lines
| Cell Line | Assay Duration | Concentration | Observed Effect | Citation |
| MC3T3-E1 (osteoblastic cells) | 21 days | 30 µM | Cytotoxic | [1] |
| Bone Marrow Macrophages (BMMs) | 72 hours | Up to 30 µM | No significant cytotoxicity | [2] |
Note: The observed cytotoxicity in MC3T3-E1 cells at 30 µM was after a prolonged culture period, while no short-term cytotoxicity was seen in BMMs at the same concentration.
To contextualize the potential anticancer activity of this compound, the following table presents the cytotoxicity of other eudesmane-type sesquiterpenoids against various human cancer cell lines. This data suggests that this class of compounds warrants further investigation for oncological applications.
Table 2: Cytotoxicity of Structurally Related Eudesmane-Type Sesquiterpenoids in Human Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Citation |
| Eudesmane Derivative 1 | HCC1937 (Breast) | 2.0 - 6.2 µM | [3] |
| Eudesmane Derivative 1 | JIMT-1 (Breast) | 2.0 - 6.2 µM | [3] |
| Eudesmane Derivative 1 | L56Br-C1 (Breast) | 2.0 - 6.2 µM | [3] |
| Eudesmane Derivative 1 | MCF-7 (Breast) | 2.0 - 6.2 µM | [3] |
| Eudesmane Derivative 1 | SK-BR-3 (Breast) | 2.0 - 6.2 µM | [3] |
| Eudesmane Derivative 2 | MCF-7 (Breast) | 51.5 ± 2.1 µM | [4] |
| Eudesmane Derivative 2 | HT-29 (Colon) | 64.1 ± 1.9 µM | [4] |
| Eudesmane Derivative 2 | HepG2 (Liver) | 71.3 ± 2.5 µM | [4] |
| Eupalinilide B | TU212 (Laryngeal) | 1.03 µM | [5] |
| Eupalinilide B | AMC-HN-8 (Laryngeal) | 2.13 µM | [5] |
| Eupalinilide B | M4e (Laryngeal) | 3.12 µM | [5] |
| Eupalinilide B | LCC (Laryngeal) | 4.20 µM | [5] |
| Eupalinilide B | TU686 (Laryngeal) | 6.73 µM | [5] |
| Eupalinilide B | Hep-2 (Laryngeal) | 9.07 µM | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of this compound's cytotoxicity and mechanism of action.
Cell Viability and Cytotoxicity Assays
2.1.1 XTT Assay (for non-cancerous cells)
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed Bone Marrow Macrophages (BMMs) in a 96-well plate in the presence of M-CSF (30 ng/mL).
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 30 µM) for a specified duration (e.g., 72 hours).
-
XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to each well.
-
Incubation: Incubate the plate for a period that allows for the development of the formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 450-500 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
2.1.2 MTT Assay (for cancer cells)
This is another widely used colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., 5000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the test compound for the desired time (e.g., 24 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.
2.1.3 Sulforhodamine B (SRB) Assay (for cancer cells)
This assay is based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B solution.
-
Washing: Wash the plates to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at approximately 510 nm.
Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, phospho-p65, Btk, PLCγ2).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic and mechanistic properties of a compound like this compound.
Caption: Workflow for assessing the cytotoxicity and mechanism of action of this compound.
Known Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit RANKL-induced signaling in bone marrow macrophages. The following diagram illustrates the key points of this inhibition.
Caption: Inhibition of RANKL-induced NF-κB and Calcium Signaling by this compound.
Discussion and Future Directions
The preliminary data on this compound indicates a cytotoxic effect at high concentrations with prolonged exposure in osteoblastic cells, while it appears non-toxic to macrophages in the short term.[1][2] The significant anticancer activity of structurally similar eudesmane-type sesquiterpenoid lactones against a range of cancer cell lines strongly suggests that this compound may also possess valuable cytotoxic properties against cancer cells.[3][4][5]
The mechanism of action for many sesquiterpene lactones is attributed to their α-methylene-γ-lactone moiety, which can alkylate cellular macromolecules, including proteins involved in key signaling pathways. The known inhibitory effects of this compound on the NF-κB and calcium signaling pathways in non-cancer cells provide a starting point for investigating its mechanism in cancer cells, as these pathways are often dysregulated in malignancy.[6][7][8]
Future research should focus on:
-
Screening this compound against a diverse panel of human cancer cell lines to determine its IC50 values and identify sensitive cancer types.
-
Investigating the induction of apoptosis through assays for caspase activation, PARP cleavage, and changes in mitochondrial membrane potential.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound in cancer cells, including but not limited to the NF-κB, MAPK, and PI3K/Akt pathways.
-
In vivo studies using xenograft models to evaluate the antitumor efficacy and safety of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Sesquiterpene Lactones from Kauna lasiophthalma Griseb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Bioactive Eudesmane-type Sesquiterpenoids From the Red Sea Soft Coral Nephthea sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open Access@KRIBB: this compound inhibits osteoclastogenesis and prevents ovariectomy-induced bone loss by regulating RANKL-induced NF-κB, c-Fos and calcium signaling [oak.kribb.re.kr]
Eudebeiolide B: A Technical Guide to its Molecular Targets and Mechanism of Action in Bone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eudebeiolide B, a eudesmane-type sesquiterpenoid isolated from Salvia plebeia, has emerged as a promising bioactive compound with significant potential in the regulation of bone remodeling. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action in inhibiting osteoclastogenesis. The primary action of this compound is centered on the modulation of the RANKL signaling pathway, a critical regulator of osteoclast differentiation and function. This document synthesizes the current understanding of this compound's effects on key signaling molecules and pathways, supported by experimental data.
Molecular Targets of this compound
This compound exerts its inhibitory effects on osteoclastogenesis by targeting specific components of the RANKL-induced signaling cascade. The primary molecular targets identified are downstream of the RANK receptor and are crucial for the activation of transcription factors that drive osteoclast differentiation. Notably, this compound does not appear to directly inhibit the RANK receptor or affect the MAPK signaling pathway[1][2][3]. Its mechanism is focused on the suppression of NF-κB and calcium signaling pathways[1][4][5][6].
The key molecular targets are summarized below:
-
Inhibition of NF-κB Pathway:
-
Akt: this compound inhibits the phosphorylation of Akt, a serine/threonine kinase that plays a role in the NF-κB signaling cascade[1][4][5][6].
-
NF-κB p65: The compound suppresses the phosphorylation of the p65 subunit of NF-κB, a key step in its activation and translocation to the nucleus[1][4][5][6].
-
-
Downregulation of Calcium Signaling:
-
Phospholipase Cγ2 (PLCγ2): this compound downregulates the expression and inhibits the phosphorylation of PLCγ2, a critical enzyme in the calcium signaling pathway initiated by RANKL[1][4][5].
-
Bruton's Tyrosine Kinase (Btk): The expression and phosphorylation of Btk, which acts upstream of PLCγ2, are downregulated by this compound[1][4][5].
-
CaMKIV: The phosphorylation of Calmodulin-dependent protein kinase IV (CaMKIV), a downstream effector of calcium signaling, is inhibited[1].
-
CREB: this compound downregulates the expression of cAMP response element-binding protein (CREB), a transcription factor activated by calcium signaling[1][4][5].
-
-
Suppression of Key Transcription Factors:
-
c-Fos: The expression of the transcription factor c-Fos, a component of the AP-1 complex essential for osteoclastogenesis, is downregulated[1][4][5].
-
NFATc1: this compound suppresses the expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), the master transcription factor for osteoclast differentiation[1][4][5].
-
Quantitative Data Summary
The biological activity of this compound has been primarily assessed through its inhibitory effects on osteoclast differentiation and the modulation of specific signaling proteins.
| Assay | Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Cell Viability (XTT assay) | Bone Marrow Macrophages (BMMs) | This compound | Up to 30 µM | No significant cytotoxicity | [4] |
| Osteoclast Differentiation (TRAP staining) | Bone Marrow Macrophages (BMMs) | This compound + RANKL (100 ng/mL) | 1, 5, 10, 30 µM | Dose-dependent inhibition of osteoclast formation | [4] |
| Protein Phosphorylation/Expression (Western Blot) | Bone Marrow Macrophages (BMMs) | This compound (10 µM) + RANKL (100 ng/mL) | 10 µM | Inhibition of p-Akt, p-NF-κB p65, p-Btk, p-PLCγ2, p-CaMKIV; Downregulation of CREB, c-Fos, NFATc1 | [1][4] |
| Osteoblast Differentiation (Alizarin Red Staining) | MC3T3-E1 cells | This compound | Not specified | Promoted calcium accumulation | [4][5] |
| In vivo Bone Loss (OVX mouse model) | C57BL/6 mice | This compound | 5 or 10 mg/kg (intragastric injection) | Prevented ovariectomy-induced bone loss | [1][4] |
Experimental Protocols
In Vitro Osteoclast Differentiation Assay
-
Cell Culture: Bone marrow macrophages (BMMs) are isolated from the femur and tibia of mice and cultured in α-MEM supplemented with 10% FBS, penicillin/streptomycin, and 30 ng/mL M-CSF.
-
Differentiation Induction: To induce osteoclast differentiation, BMMs are seeded in 48-well plates and treated with 100 ng/mL RANKL and 30 ng/mL M-CSF.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 30 µM) for 1 hour before the addition of RANKL.
-
TRAP Staining: After 4-5 days of culture, cells are fixed with 10% formalin and stained for tartrate-resistant acid phosphatase (TRAP) using a commercial kit.
-
Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
Western Blot Analysis
-
Cell Lysis: BMMs are pre-treated with this compound (e.g., 10 µM) for 1 hour and then stimulated with RANKL (100 ng/mL) for various time points. Cells are then washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% skim milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, p-PLCγ2, PLCγ2, etc.) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Ovariectomized (OVX) Mouse Model
-
Animal Model: Female C57BL/6 mice (6 weeks old) are used. The mice undergo either a sham operation or bilateral ovariectomy.
-
Treatment: After a period of recovery and establishment of bone loss (e.g., 6 weeks), the OVX mice are treated with this compound (e.g., 5 or 10 mg/kg) or a vehicle control via intragastric injection daily for a specified period (e.g., 6 weeks). A positive control group treated with alendronate may also be included.
-
Analysis: At the end of the treatment period, various parameters are assessed, including:
-
Bone mineral density (BMD) and bone mineral content (BMC) using dual-energy X-ray absorptiometry (DEXA).
-
Bone microarchitecture of the femur using micro-computed tomography (µCT).
-
Serum levels of bone turnover markers (e.g., CTX, OPG).
-
Visualized Signaling Pathways and Workflows
Signaling Pathway of this compound in Osteoclasts
References
- 1. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB… [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols: Extraction of Eudebeiolide B from Salvia plebeia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudebeiolide B, a eudesmane-type sesquiterpenoid lactone, and its analogs found in Salvia plebeia have garnered significant interest due to their potential therapeutic properties, particularly their anti-inflammatory effects. This document provides a comprehensive protocol for the extraction, fractionation, and purification of this compound from the aerial parts of Salvia plebeia. The methodology is based on established procedures for the isolation of similar eudesmanolides from this plant species. Additionally, this document outlines the anti-inflammatory signaling pathways modulated by these compounds, offering valuable insights for drug discovery and development.
Data Presentation
The extraction and purification of eudesmanolide sesquiterpenoids from Salvia plebeia can yield varying amounts of specific compounds depending on the extraction solvent and chromatographic methods used. The following table summarizes representative quantitative data for a related eudesmanolide, (–)-1S,5S,8S,10R-1-acetoxy-8-hydroxy-2-oxoeudesman- 3,7(11)-dien-8,12-olide, isolated from Salvia plebeia.[1]
| Extraction Solvent | Compound Yield (mg/g of dried plant material) | Analytical Method |
| Methanol | 1.20 | HPLC/UV |
| Ethanol | 0.55 | HPLC/UV |
Experimental Protocols
This section details a representative protocol for the extraction and purification of this compound from the aerial parts of Salvia plebeia. This protocol is a composite based on methods reported for the successful isolation of other eudesmanolide sesquiterpenoids from the same plant.[2][3][4]
1. Plant Material and Extraction
1.1. Plant Material Preparation: Collect the aerial parts of Salvia plebeia and air-dry them in a shaded, well-ventilated area until a constant weight is achieved. Grind the dried plant material into a coarse powder.
1.2. Solvent Extraction:
- Macerate 1.0 kg of the powdered aerial parts of S. plebeia with 95% ethanol (4 x 2 L) at room temperature.[4]
- Filter the extract after each maceration and combine the filtrates.
- Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Fractionation of the Crude Extract
2.1. Solvent Partitioning:
- Suspend the crude ethanol extract (e.g., 98 g) in 1 L of distilled water.[4]
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
- First, extract with petroleum ether (4 x 0.5 L) to remove non-polar compounds.
- Next, extract the aqueous layer with ethyl acetate (EtOAc) (4 x 0.5 L).[4]
- The eudesmanolide-type sesquiterpenoids are typically enriched in the EtOAc fraction.
- Concentrate the EtOAc fraction to dryness.
3. Chromatographic Purification
3.1. Silica Gel Column Chromatography (Initial Separation):
- Subject the dried EtOAc fraction (e.g., 57 g) to silica gel column chromatography.[4]
- Use a gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity. A common gradient is petroleum ether/ethyl acetate (from 10:1 to 1:1).[4]
- Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
3.2. Silica Gel Column Chromatography (Sub-fraction Purification):
- Take the fractions enriched with the target compounds (e.g., Fra. C) and subject them to further silica gel column chromatography.[4]
- Use a different solvent system for elution, such as petroleum ether/acetone (from 20:1 to 10:1), to achieve finer separation.[4]
3.3. Reversed-Phase (ODS C18) Column Chromatography:
- For further purification of sub-fractions, employ reversed-phase C18 silica gel column chromatography.
- Elute with a methanol/water gradient (e.g., from 60:40 to 90:10).[4]
3.4. High-Performance Liquid Chromatography (HPLC):
- Final purification of the isolated compounds can be achieved using preparative HPLC for high-purity this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Anti-inflammatory Signaling Pathway
Eudesmanolide sesquiterpenoids isolated from Salvia plebeia, such as epi-eudebeiolide C and eudebeiolide D, have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and STAT3.[2][3][5]
Caption: Inhibition of NF-κB and STAT3 pathways by this compound.
References
- 1. CAU Scholar's Space: Phytochemical constituents from the aerial parts of Salvia plebeia [scholarworks.bwise.kr]
- 2. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of (-)-Pavidolide B
These application notes provide a detailed overview and experimental protocols for the asymmetric total synthesis of (-)-Pavidolide B, a complex tetracyclic diterpenoid. The presented methodology, developed by Zhu et al., is exceptionally efficient, accomplishing the synthesis in just four linear steps.[1][2] The key transformation is a tandem intramolecular Michael addition (TIMA) cascade, which impressively constructs two 5-membered rings and five contiguous stereocenters in a single step.[1][2] This highly convergent approach offers a significant simplification compared to previous, longer synthetic routes.[1]
Strategic Overview
The retrosynthetic analysis hinges on disconnecting the B and C rings via a tandem intramolecular Michael addition. This simplifies the complex tetracyclic core into a linear precursor assembled from two key fragments: a D-ring carboxylic acid intermediate and an A-ring alcohol fragment derived from (S)-carvone.[1]
Quantitative Data Summary
The following table summarizes the yields for each step in the linear synthesis of (-)-Pavidolide B.
| Step | Transformation | Starting Material | Product | Yield |
| 1 | Acid-catalyzed condensation | (S)-carvone derivative 3 and glyoxylic acid | Carboxylic acid intermediate 4-E | 30% |
| 2 | One-pot Mitsunobu reaction and isomerization | Carboxylic acid 4-E and alcohol 6 | Ester 8-endo | 22% |
| 3 | Tandem Intramolecular Michael Addition (TIMA) | Ester 8-endo | (-)-Pavidolide B 9 | 1 to 2.6 ratio with side product 6-iso |
| 4 | Final purification | Crude product from step 3 | Pure (-)-Pavidolide B 9 | Not explicitly stated |
Note: The yield for the TIMA reaction is presented as a ratio to a major side product due to challenges in purification as reported in the initial study.[1]
Experimental Protocols
Step 1: Synthesis of Carboxylic Acid Intermediate (4-E)
This protocol describes the acid-catalyzed condensation to form the D-ring intermediate.
-
A solution of the (S)-carvone-derived intermediate 3 and glyoxylic acid is prepared.
-
An acid catalyst is added to the solution.
-
The reaction is stirred at a specified temperature and for a duration sufficient to drive the condensation.
-
Upon completion, the reaction mixture is worked up using standard aqueous extraction procedures.
-
The crude product is purified by column chromatography to afford the carboxylic acid intermediate 4-E in 30% yield.[1]
Step 2: One-Pot Synthesis of Ester (8-endo)
This protocol details the one-pot Mitsunobu esterification followed by DBU-catalyzed isomerization.
-
To a solution of the carboxylic acid 4-E and the alcohol fragment 6 in a suitable solvent (e.g., THF), triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate are added at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until the Mitsunobu reaction is complete, forming the ester 8-E .
-
1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) is then added to the reaction mixture in cyclohexane.
-
The mixture is stirred at room temperature to facilitate the isomerization of 8-E to the desired 8-endo .
-
The reaction is quenched, and the product is extracted and purified by chromatography to yield 8-endo (22%) and the un-isomerized 8-E (58%).[1]
Step 3: Tandem Intramolecular Michael Addition (TIMA)
This is the key step for the construction of the tetracyclic core.
-
The ester 8-endo is dissolved in anhydrous THF in a glovebox to minimize side reactions.
-
The solution is cooled to 0 °C.
-
Potassium tert-butoxide (t-BuOK) is added to initiate the tandem Michael addition cascade.
-
The reaction is stirred for two hours at 0 °C.
-
The reaction is quenched quickly with a saturated aqueous solution of ammonium chloride.
-
The crude product is extracted and concentrated. ¹H NMR analysis of the crude product reveals a mixture of (-)-Pavidolide B (9 ) and the ester cleavage product 6-iso in a ratio of approximately 1:2.[1]
Step 4: Purification of (-)-Pavidolide B (9)
-
The crude product from the TIMA reaction is subjected to preparative High-Performance Liquid Chromatography (HPLC) for purification.
-
Fractions containing the desired product, (-)-Pavidolide B (9 ), are collected and combined.
-
The solvent is removed under reduced pressure to yield the pure natural product.
Visualizations
Diagram 1: Overall Synthetic Workflow of (-)-Pavidolide B
Caption: A workflow diagram illustrating the 4-step total synthesis of (-)-Pavidolide B.
Diagram 2: Proposed Mechanism of the Tandem Intramolecular Michael Addition (TIMA)
Caption: The key tandem intramolecular Michael addition cascade mechanism.
References
Application Notes and Protocols for the Quantification of Eudebeiolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudebeiolide B is a eudesmane-type sesquiterpenoid that has been isolated from medicinal plants such as Salvia plebeia R. Br.[1][2][3] Recent studies have highlighted its potential therapeutic effects, including the inhibition of osteoclastogenesis, making it a person of interest for the development of treatments for bone-related diseases like osteoporosis.[1][2][3] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and further pharmacological research.
This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of sesquiterpene lactones like this compound can be achieved through various analytical techniques. HPLC-UV is a widely accessible and robust method for quantification, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate to High | Very High |
| Sensitivity | ng-µg range | pg-ng range |
| Matrix Effect | Lower | Higher |
| Instrumentation | Widely available | Specialized instrumentation |
| Cost per Sample | Lower | Higher |
| Application | Quality control, quantification in simple matrices. | Bioanalysis, metabolite identification, quantification in complex matrices. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a method for the quantification of this compound in plant extracts and other simple matrices. The method is adapted from established procedures for the analysis of structurally related sesquiterpene lactones.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (LC-MS grade)
-
Plant material or extract containing this compound
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Plant Material:
-
Dry and powder the plant material.
-
Extract 1 g of the powdered material with 20 mL of methanol by sonication for 30 minutes, three times.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Table 2: Validation Parameters for HPLC-UV Method (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| LOD | - | 0.3 µg/mL |
| LOQ | - | 1.0 µg/mL |
| Precision (%RSD) | < 2% | Intra-day: 1.2%, Inter-day: 1.8% |
| Accuracy (%) | 80 - 120% | 98.5 - 101.2% |
| Recovery (%) | 80 - 120% | 95.7% |
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices such as plasma or tissue homogenates.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., a structurally similar sesquiterpene lactone not present in the sample.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (plasma, tissue homogenate)
2. Instrumentation
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (To be determined by infusion of the standard)
-
Internal Standard: Precursor ion > Product ion
-
-
Source Parameters: To be optimized for the specific instrument (e.g., Capillary voltage, source temperature, gas flows).
5. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Table 3: Validation Parameters for LC-MS/MS Method (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| LOD | - | 0.03 ng/mL |
| LOQ | - | 0.1 ng/mL |
| Precision (%RSD) | < 15% | Intra-day: 4.5%, Inter-day: 6.8% |
| Accuracy (%) | 85 - 115% | 92.1 - 108.5% |
| Matrix Effect (%) | 85 - 115% | 94.3% |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
Signaling Pathway of this compound in Osteoclastogenesis
This compound has been shown to inhibit osteoclast differentiation by modulating the RANKL-induced signaling pathway.[1][2][3] Specifically, it has been reported to inhibit the phosphorylation of Akt and NF-κB p65, and downregulate the expression of key transcription factors and signaling molecules in the calcium signaling pathway.[1][2][3]
Caption: this compound inhibits RANKL-induced osteoclastogenesis.
References
Eudebeiolide B: A Promising Inhibitor of Osteoclastogenesis for Bone-Related Disorders
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eudebeiolide B, a sesquiterpenoid compound isolated from Salvia plebeia R. Br., has emerged as a potent inhibitor of osteoclastogenesis.[1][2][3] Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity is implicated in various bone-related diseases such as osteoporosis, rheumatoid arthritis, and periodontitis.[1][4] this compound presents a promising therapeutic avenue by not only suppressing the differentiation of osteoclasts but also promoting the differentiation of osteoblasts, the cells responsible for bone formation.[1][2] This document provides detailed protocols for an in vitro osteoclastogenesis assay using this compound and summarizes its effects on key signaling pathways and gene expression.
Mechanism of Action
This compound exerts its inhibitory effects on osteoclastogenesis primarily by interfering with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. RANKL is a critical cytokine that, upon binding to its receptor RANK on osteoclast precursors, triggers a cascade of downstream signaling events essential for osteoclast differentiation and activation.[1]
This compound has been shown to:
-
Downregulate the expression of key transcription factors c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[1][2][3]
-
Attenuate RANKL-induced calcium signaling by inhibiting the activation of Bruton's tyrosine kinase (Btk), phospholipase Cγ2 (PLCγ2), and downstream molecules CaMKIV and CREB.[1][5][6]
-
Suppress the expression of osteoclast-specific marker genes, including Cathepsin K (Ctsk), Matrix Metalloproteinase 9 (MMP9), and Dendrocyte Expressed Seven Transmembrane Protein (DC-STAMP).[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on osteoclastogenesis and related processes.
Table 1: Effect of this compound on Osteoclast Differentiation and Bone Resorption
| Concentration (μM) | TRAP-Positive Multinucleated Cells (Fold Change vs. RANKL only) | Bone Resorption Area (Fold Change vs. RANKL only) |
| 5 | Significantly Reduced | Dose-dependently inhibited |
| 10 | Significantly Reduced | Dose-dependently inhibited |
| 30 | Significantly Reduced | Dose-dependently inhibited |
Data derived from studies on mouse bone marrow macrophages (BMMs) treated with M-CSF and RANKL.[1]
Table 2: Effect of this compound on Osteoclastogenesis-Related Gene Expression
| Gene | This compound Treatment (10 μM) |
| NFATc1 | Downregulated |
| c-Fos | Downregulated |
| Cathepsin K (Ctsk) | Downregulated |
| MMP9 | Downregulated |
| DC-STAMP | Downregulated |
Gene expression was analyzed by quantitative RT-PCR in RANKL-stimulated BMMs.[1]
Table 3: Cytotoxicity of this compound
| Cell Type | Assay | Observation |
| Bone Marrow Macrophages (BMMs) | XTT Assay | No significant cytotoxicity observed at concentrations effective for inhibiting osteoclastogenesis.[1][5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
In Vitro Osteoclastogenesis Assay
This protocol describes the differentiation of mouse bone marrow macrophages (BMMs) into osteoclasts in the presence of this compound.
Materials:
-
5-week-old ICR mice[1]
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound (dissolved in DMSO)
-
48-well culture plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
10% formaldehyde
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.[7]
-
Culture the cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in the presence of M-CSF (30 ng/mL) for 3 days to generate BMMs.
-
Plate the BMMs in 48-well plates at a density of 2 × 10⁴ cells/well.[1]
-
Pretreat the cells with various concentrations of this compound (e.g., 1, 5, 10, 30 μM) for 1 hour.[1][5] A vehicle control (DMSO) should be included.
-
Induce osteoclast differentiation by adding M-CSF (30 ng/mL) and RANKL (100 ng/mL).[1]
-
Culture the cells for 5 days.
-
Fix the cells with 10% formaldehyde and stain for TRAP activity according to the manufacturer's instructions.[1]
-
Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei) and count them under a microscope.[1][5][8]
Bone Resorption Assay
This assay evaluates the effect of this compound on the resorptive function of mature osteoclasts.
Materials:
-
Hydroxyapatite-coated plates
-
Mature osteoclasts (generated as described above)
-
M-CSF
-
RANKL
-
This compound
-
1.2% sodium hypochlorite solution
Procedure:
-
Seed BMMs on hydroxyapatite-coated plates (2 × 10⁴ cells/well) and culture with M-CSF (30 ng/mL) and RANKL (50 ng/mL) for 3 days to form mature osteoclasts.[1]
-
Treat the mature osteoclasts with or without this compound (e.g., 5, 10, 30 μM) for 48 hours.[1][5][8]
-
Remove the cells by adding 1.2% sodium hypochlorite solution.[1]
-
Wash the plate with distilled water and visualize the resorption pits.
-
Quantify the resorbed area using image analysis software (e.g., ImageJ).[1][5][8]
Cell Viability Assay (XTT Assay)
This assay is used to determine the cytotoxicity of this compound.
Materials:
-
BMMs
-
96-well plates
-
M-CSF
-
This compound
-
XTT assay kit
Procedure:
-
Seed BMMs in a 96-well plate.
-
Treat the cells with various concentrations of this compound in the presence of M-CSF (30 ng/mL) for 72 hours.[1][5]
-
Perform the XTT assay according to the manufacturer's protocol.
-
Measure the absorbance to determine cell viability.
Western Blot Analysis
This technique is used to analyze the effect of this compound on protein phosphorylation and expression in the RANKL signaling pathway.
Materials:
-
BMMs
-
This compound
-
RANKL
-
Lysis buffer
-
Primary antibodies against p-Akt, Akt, p-p65, p65, p-Btk, Btk, p-PLCγ2, PLCγ2, p-CaMKIV, CaMKIV, p-CREB, CREB, and β-actin.
-
Secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Pretreat BMMs with or without this compound (10 μM) for 1 hour.[1][5][6]
-
Stimulate the cells with RANKL (100 ng/mL) for the desired time points.[1][5][6]
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Visualizations
References
- 1. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB… [ouci.dntb.gov.ua]
- 3. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eudebeiolide-b-inhibits-osteoclastogenesis-and-prevents-ovariectomy-induced-bone-loss-by-regulating-rankl-induced-nf-b-c-fos-and-calcium-signaling - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Eudebeiolide B as a Novel Therapeutic Agent for Postmenopausal Osteoporosis: Application Notes and Protocols for Ovariectomized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Eudebeiolide B in an ovariectomized (OVX) mouse model, a standard preclinical model for postmenopausal osteoporosis. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate the investigation of this compound and similar compounds for the treatment of bone loss.
Introduction
This compound, a eudesmane-type sesquiterpenoid isolated from Salvia plebeia, has demonstrated significant potential as a therapeutic agent for osteoporosis.[1][2][3][4] Studies have shown that this compound can prevent bone loss in ovariectomized mice by promoting the differentiation of osteoblasts, the cells responsible for bone formation, and inhibiting the differentiation and function of osteoclasts, the cells that resorb bone.[1][2][3][4] The primary mechanism of action involves the modulation of the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway, a critical regulator of osteoclastogenesis.[1][2][3][4][5]
In Vivo Efficacy of this compound in Ovariectomized Mice
The ovariectomized (OVX) mouse is a widely used animal model to mimic the estrogen deficiency-induced bone loss that occurs in postmenopausal women.[1] In this model, this compound has been shown to effectively counteract the detrimental effects of ovariectomy on bone health.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound treatment in OVX mice.
Table 1: Effects of this compound on Bone Mineral Density (BMD) and Bone Microarchitecture
| Parameter | Sham | OVX + Vehicle | OVX + this compound |
| Bone Mineral Density (BMD) (g/cm³) | Higher | Lower | Significantly Increased vs. OVX |
| Bone Volume/Total Volume (BV/TV) (%) | Higher | Lower | Significantly Increased vs. OVX |
| Trabecular Number (Tb.N.) (1/mm) | Higher | Lower | Significantly Increased vs. OVX |
| Trabecular Thickness (Tb.Th.) (µm) | Higher | Lower | Significantly Increased vs. OVX |
| Trabecular Separation (Tb.Sp.) (µm) | Lower | Higher | Significantly Decreased vs. OVX |
Data compiled from findings reported in[1][2][3][4]. "Significantly" indicates a statistically significant difference.
Table 2: Effects of this compound on Serum Bone Turnover Markers
| Marker | Sham | OVX + Vehicle | OVX + this compound |
| Alkaline Phosphatase (ALP) | Normal | Decreased | Recovered to Normal Levels |
| Osteocalcin | Normal | Increased | Recovered to Normal Levels |
| C-terminal telopeptide of type I collagen (CTX) | Normal | Increased | Recovered to Normal Levels |
| Osteoprotegerin (OPG) | Normal | Decreased | Recovered to Normal Levels |
| RANKL | Normal | Increased | Recovered to Normal Levels |
| RANKL/OPG Ratio | Normal | Increased | Recovered to Normal Levels |
Data compiled from findings reported in[1][5].
Signaling Pathways Modulated by this compound
This compound exerts its anti-osteoporotic effects by targeting key signaling pathways involved in osteoclast differentiation and function. The primary target is the RANKL-RANK signaling axis.
This compound's Mechanism of Action
This compound has been shown to inhibit RANKL-induced osteoclastogenesis through the following mechanisms:
-
Inhibition of NF-κB Signaling : It suppresses the phosphorylation of Akt and the p65 subunit of NF-κB.[2][3][4]
-
Downregulation of c-Fos and NFATc1 : It reduces the expression of c-Fos and the nuclear factor of activated T-cells 1 (NFATc1), which are master regulators of osteoclast differentiation.[1][2][3][4]
-
Suppression of Calcium Signaling : this compound inhibits the activation of phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (Btk), key components of the calcium signaling pathway downstream of RANK.[2][3][4][5] This, in turn, inhibits the activation of CaMKIV and CREB.[5]
-
Promotion of Osteoblast Differentiation : this compound also promotes the differentiation of osteoblasts and enhances calcium accumulation in these cells.[1][2][3][4]
Experimental Protocols
The following are detailed protocols for the key experiments involved in evaluating the efficacy of this compound in an OVX mouse model.
Ovariectomized (OVX) Mouse Model of Osteoporosis
1. Animals and Acclimatization:
-
Use female mice (e.g., C57BL/6) at 8-10 weeks of age.
-
House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before any procedures.
2. Surgical Procedure:
-
Anesthetize the mice using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail, isoflurane).
-
For the OVX group, perform a bilateral ovariectomy. A dorsal incision approach is commonly used. Make a small incision through the skin and underlying muscle to locate and exteriorize the ovaries. Ligate the ovarian blood vessels and fallopian tubes before excising the ovaries.
-
For the sham-operated group, perform the same surgical procedure but without the removal of the ovaries.
-
Suture the muscle and skin layers.
3. Post-operative Care:
-
Provide appropriate post-operative analgesia to manage pain.
-
Monitor the animals closely for signs of distress or infection.
-
Allow for a recovery period of one week before starting the treatment.
4. Treatment Administration:
-
Divide the OVX mice into treatment groups: OVX + Vehicle, OVX + this compound, and optionally, OVX + Positive Control (e.g., Alendronate).
-
Prepare this compound in a suitable vehicle (e.g., PBS).
-
Administer the treatment via intragastric gavage at the desired dosage and frequency for a period of 6-8 weeks.
5. Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis.
-
Dissect the femurs and tibias and remove any soft tissue.
Micro-Computed Tomography (µCT) Analysis of Bone
1. Sample Preparation:
-
Fix the dissected femurs in 4% paraformaldehyde for 24-48 hours.
-
Store the fixed bones in 70% ethanol.
2. Scanning:
-
Scan the distal femur or proximal tibia using a high-resolution µCT scanner.
-
Typical scanning parameters for a mouse femur might include a voxel size of 6-10 µm, 60 kV X-ray voltage, and a 0.5 mm aluminum filter.
3. Reconstruction and Analysis:
-
Reconstruct the 3D images from the scan data.
-
Select a region of interest (ROI) in the trabecular bone of the metaphysis, typically starting a defined distance from the growth plate.
-
Analyze the 3D images to quantify bone morphometric parameters, including BMD, BV/TV, Tb.N., Tb.Th., and Tb.Sp.
Analysis of Serum Bone Turnover Markers
1. Serum Preparation:
-
Allow the collected blood to clot at room temperature and then centrifuge to separate the serum.
-
Store the serum at -80°C until analysis.
2. ELISA Assays:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of bone turnover markers in the serum.
-
Follow the manufacturer's instructions for each specific kit.
-
Markers to be analyzed typically include ALP, osteocalcin, CTX, OPG, and RANKL.
Histological Analysis of Bone
1. Sample Preparation:
-
Decalcify the bones in a suitable decalcifying solution (e.g., EDTA).
-
Process the decalcified bones and embed them in paraffin.
-
Cut thin sections (e.g., 5 µm) using a microtome.
2. Staining:
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining (for Osteoclasts):
-
Deparaffinize and rehydrate the bone sections.
-
Incubate the sections in a TRAP staining solution until a red-purple color develops in the osteoclasts.
-
Counterstain with a suitable counterstain (e.g., hematoxylin).
-
-
Alkaline Phosphatase (ALP) Staining (for Osteoblasts):
-
Deparaffinize and rehydrate the bone sections.
-
Incubate the sections with an ALP substrate solution, which will result in a colored precipitate at the sites of ALP activity (osteoblasts).
-
Counterstain as needed.
-
3. Analysis:
-
Examine the stained sections under a microscope.
-
Quantify osteoclast and osteoblast numbers and surface area relative to the bone surface.
In Vitro Osteoclastogenesis Assay
1. Cell Culture:
-
Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice.
-
Culture the BMMs in the presence of M-CSF (Macrophage Colony-Stimulating Factor).
2. Osteoclast Differentiation:
-
To induce osteoclast differentiation, treat the BMMs with RANKL.
-
In the treatment groups, pre-treat the cells with various concentrations of this compound before adding RANKL.
3. TRAP Staining:
-
After 4-6 days of culture, fix the cells.
-
Stain the cells for TRAP activity.
-
Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well.
In Vitro Osteoblast Differentiation and Mineralization Assay
1. Cell Culture:
-
Use a pre-osteoblastic cell line (e.g., MC3T3-E1) or primary osteoblasts.
-
Culture the cells in an appropriate growth medium.
2. Osteoblast Differentiation:
-
To induce differentiation, culture the cells in an osteogenic induction medium containing ascorbic acid and β-glycerophosphate.
-
Treat the cells with various concentrations of this compound.
3. ALP Activity Assay:
-
After a few days of differentiation, lyse the cells and measure the ALP activity using a colorimetric assay.
4. Alizarin Red S Staining (for Mineralization):
-
After 2-3 weeks of differentiation, fix the cells.
-
Stain the cells with Alizarin Red S solution, which stains calcium deposits red.
-
Quantify the mineralization by extracting the stain and measuring its absorbance.
Western Blot Analysis
1. Protein Extraction:
-
Treat BMMs with RANKL in the presence or absence of this compound for various time points.
-
Lyse the cells to extract total protein.
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the signaling proteins of interest (e.g., phospho-Akt, phospho-p65, c-Fos, NFATc1, PLCγ2, Btk).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
This compound presents a promising therapeutic strategy for the treatment of postmenopausal osteoporosis. Its dual action of inhibiting bone resorption and promoting bone formation makes it an attractive candidate for further drug development. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other potential anti-osteoporotic compounds in the widely accepted ovariectomized mouse model.
References
- 1. ixcellsbiotech.com [ixcellsbiotech.com]
- 2. Ovariectomy (OVX)-Induced Osteoporosis Mouse Model [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Murine ovariectomy (OVX)-induced osteoporosis model [bio-protocol.org]
Application Note: Determination of Aqueous Solubility of Eudebeiolide B
Introduction
Eudebeiolide B is a natural product isolated from Salvia plebeia R. Br. that has shown potential as an inhibitor of osteoclastogenesis by regulating RANKL-induced signaling pathways.[1] A critical parameter in the preclinical development of any potential therapeutic agent is its aqueous solubility. Solubility significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability and therapeutic efficacy. This application note provides a detailed protocol for determining the thermodynamic equilibrium solubility of this compound in various aqueous media relevant to pharmaceutical research.
Principle
The thermodynamic equilibrium solubility is determined using the shake-flask method, which is considered the gold standard for solubility measurements.[2] This method involves suspending an excess amount of the solid compound in a specific solvent or buffer system. The suspension is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution by centrifugation or filtration. The concentration of the dissolved this compound in the clear supernatant or filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Scope
This protocol is intended for researchers, scientists, and drug development professionals involved in the physicochemical characterization of this compound or similar natural product compounds. It is applicable for determining the aqueous solubility in various buffer systems, which is a crucial step in early-stage drug development and formulation studies.
Experimental Protocols
Materials and Equipment
-
This compound (solid, high purity)
-
Phosphate buffer (50 mM, pH 7.4)
-
Acetate buffer (50 mM, pH 4.5)
-
Hydrochloric acid (0.1 N, pH 1.2)
-
Organic solvent for stock solution (e.g., DMSO, HPLC grade)
-
Deionized water (Type I)
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Microcentrifuge
-
HPLC system with a UV detector
-
HPLC vials and syringes
-
Calibrated pH meter
-
Glass vials with screw caps
Protocol 1: Preparation of Buffer Solutions
-
Phosphate Buffer (50 mM, pH 7.4):
-
Dissolve appropriate amounts of monobasic and dibasic sodium phosphate in deionized water to achieve a final concentration of 50 mM.
-
Adjust the pH to 7.4 using phosphoric acid or sodium hydroxide.
-
Filter the buffer through a 0.22 µm filter.
-
-
Acetate Buffer (50 mM, pH 4.5):
-
Dissolve sodium acetate in deionized water to a concentration of 50 mM.
-
Adjust the pH to 4.5 using acetic acid.
-
Filter the buffer through a 0.22 µm filter.
-
-
Hydrochloric Acid (0.1 N, pH 1.2):
-
Prepare a 0.1 N solution of hydrochloric acid in deionized water.
-
Verify the pH using a calibrated pH meter.
-
Protocol 2: Shake-Flask Solubility Determination
-
Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[3]
-
Add a known volume (e.g., 1 mL) of the desired aqueous buffer (pH 1.2, 4.5, or 7.4) to the vial.
-
Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
After incubation, visually inspect the vials to confirm the presence of excess solid.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the appropriate mobile phase for HPLC analysis. A dilution series may be necessary to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
Perform the experiment in triplicate for each buffer condition.[4]
Protocol 3: HPLC Analysis
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted samples from the solubility experiment.
-
Quantify the concentration of this compound in the samples by interpolating from the calibration curve.
-
Calculate the solubility in µg/mL or µM, accounting for the dilution factor.
-
Data Presentation
The quantitative solubility data for this compound should be summarized in a clear and structured table to facilitate comparison across different conditions.
Table 1: Aqueous Solubility of this compound at 25°C
| Buffer System | pH | Solubility (µg/mL) ± SD | Solubility (µM) ± SD |
| 0.1 N HCl | 1.2 | [Insert Data] | [Insert Data] |
| 50 mM Acetate Buffer | 4.5 | [Insert Data] | [Insert Data] |
| 50 mM Phosphate Buffer | 7.4 | [Insert Data] | [Insert Data] |
SD: Standard Deviation (n=3)
Visualizations
Caption: Experimental workflow for the shake-flask solubility assessment of this compound.
Caption: Hypothetical signaling pathway of this compound in inhibiting osteoclastogenesis.
References
Application Notes and Protocols: Measuring the Effects of Eudebeiolide B on RANKL Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Eudebeiolide B, a sesquiterpenoid compound, on Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathways. The provided information is intended to guide researchers in the fields of bone biology, pharmacology, and drug discovery in assessing the potential of this compound as a therapeutic agent for bone-related disorders.
This compound has been identified as an inhibitor of osteoclastogenesis, the process of osteoclast differentiation, which is critical for bone resorption.[1][2][3] Its mechanism of action involves the modulation of key signaling cascades induced by RANKL, a crucial cytokine for osteoclast formation and function.[4][5][6] Specifically, this compound has been shown to suppress RANKL-induced NF-κB and calcium signaling pathways, while notably not affecting the MAPK pathway.[2][7]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various aspects of RANKL-induced osteoclastogenesis.
Table 1: Effect of this compound on Osteoclast Differentiation and Function
| Parameter | Treatment | Concentration of this compound | Result | Reference |
| Osteoclast Differentiation | RANKL (100 ng/mL) + M-CSF (30 ng/mL) | 1, 5, 10, 30 µM | Dose-dependent inhibition of TRAP-positive multinucleated osteoclast formation. | [2][7] |
| Bone Resorption | RANKL (50 ng/mL) + M-CSF (30 ng/mL) | Not specified in abstract | Inhibition of bone resorption areas. | [8] |
Table 2: Effect of this compound on RANKL-Induced Gene Expression
| Gene | Treatment | Concentration of this compound | Result | Reference |
| NFATc1 | RANKL (100 ng/mL) | 10 µM | Downregulation of mRNA expression. | [9] |
| c-Fos | RANKL | Not specified in abstract | Downregulation of expression. | [2][3] |
| Cathepsin K (Ctsk) | RANKL (100 ng/mL) | 10 µM | Attenuation of mRNA expression. | [9] |
| Matrix Metalloproteinase 9 (MMP9) | RANKL (100 ng/mL) | 10 µM | Attenuation of mRNA expression. | [9] |
| DC-STAMP | RANKL (100 ng/mL) | 10 µM | Attenuation of mRNA expression. | [9] |
Table 3: Effect of this compound on RANKL-Induced Signaling Pathways
| Signaling Molecule | Treatment | Concentration of this compound | Result | Reference |
| p-Akt | RANKL (100 ng/mL) | 10 µM | Inhibition of phosphorylation. | [2][7] |
| p-NF-κB p65 | RANKL (100 ng/mL) | 10 µM | Inhibition of phosphorylation. | [2][7] |
| p-ERK | RANKL (100 ng/mL) | 10 µM | No effect on phosphorylation. | [7] |
| p-p38 | RANKL (100 ng/mL) | 10 µM | No effect on phosphorylation. | [7] |
| p-JNK | RANKL (100 ng/mL) | 10 µM | No effect on phosphorylation. | [7] |
| Btk | RANKL (100 ng/mL) | 10 µM | Inhibition of activation. | [2][7] |
| PLCγ2 | RANKL (100 ng/mL) | 10 µM | Inhibition of activation. | [2][7] |
| CaMKIV | RANKL (100 ng/mL) | 10 µM | Inhibition of downstream signaling. | [7] |
| CREB | RANKL (100 ng/mL) | 10 µM | Downregulation of expression. | [2][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Osteoclast Differentiation Assay
This protocol is used to assess the effect of this compound on the formation of mature osteoclasts from bone marrow macrophages (BMMs).
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
This compound
-
Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS)
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
96-well plates
Protocol:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM containing 10% FBS and M-CSF (30 ng/mL) for 3 days to generate BMMs.
-
Seed the BMMs into 96-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 30 µM) for 1 hour.
-
Stimulate the cells with RANKL (100 ng/mL) and M-CSF (30 ng/mL) for 4 days to induce osteoclast differentiation.
-
After 4 days, fix the cells and stain for TRAP, a marker enzyme for osteoclasts, according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a microscope.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the phosphorylation and expression of key signaling proteins in the RANKL pathway.
Materials:
-
BMMs
-
RANKL
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against total and phosphorylated forms of Akt, NF-κB p65, ERK, p38, JNK, and antibodies against Btk, PLCγ2, CaMKIV, and CREB.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed BMMs and starve them for a few hours before treatment.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with RANKL (100 ng/mL) for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to PVDF membranes.
-
Block the membranes and incubate with specific primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the effect of this compound on the mRNA expression of osteoclast-specific genes.
Materials:
-
BMMs
-
RANKL
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for NFATc1, c-Fos, Ctsk, MMP9, DC-STAMP, and a housekeeping gene (e.g., GAPDH).
Protocol:
-
Culture BMMs with M-CSF and RANKL in the presence or absence of this compound (e.g., 10 µM) for 48 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.
-
Analyze the relative gene expression using the ΔΔCt method, with normalization to the housekeeping gene.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound inhibits RANKL signaling.
References
- 1. eudebeiolide-b-inhibits-osteoclastogenesis-and-prevents-ovariectomy-induced-bone-loss-by-regulating-rankl-induced-nf-b-c-fos-and-calcium-signaling - Ask this paper | Bohrium [bohrium.com]
- 2. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB… [ouci.dntb.gov.ua]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Eudebeiolide B Solubility for In Vitro Success
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Eudebeiolide B, overcoming its poor aqueous solubility is a critical first step for successful in vitro studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in solubilizing this promising eudesmane-type sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in preparing this compound for in vitro assays?
A1: The main challenge with this compound is its inherent hydrophobicity, leading to low aqueous solubility. This can result in compound precipitation in cell culture media, leading to inaccurate and irreproducible experimental results. Direct dissolution in aqueous buffers is often not feasible, necessitating the use of solubilizing agents or advanced formulation techniques.
Q2: What is the recommended starting point for solubilizing this compound?
A2: For initial experiments, dissolving this compound in a minimal amount of 100% dimethyl sulfoxide (DMSO) is a common starting point.[1] However, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][2] It is crucial to perform a vehicle control experiment to assess the impact of DMSO on the cells being studied.
Q3: Are there alternative solubilization methods if DMSO proves to be problematic?
A3: Yes, several alternative methods can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of cyclodextrins to form inclusion complexes and the development of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs).[3][4][5][6]
Q4: How do I choose the most suitable solubilization technique for my specific experiment?
A4: The choice of solubilization method depends on several factors, including the cell type being used, the required final concentration of this compound, and the duration of the experiment. The workflow diagram below provides a logical approach to selecting an appropriate method. It is recommended to start with the simplest method (DMSO) and proceed to more complex formulations if necessary, always validating for compatibility with the specific assay.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium | - Exceeding the solubility limit of the compound in the final medium. - High final concentration of the organic solvent (e.g., DMSO) causing insolubility upon dilution. | - Decrease the final concentration of this compound. - Reduce the volume of the stock solution added to the medium. - Consider alternative solubilization methods like cyclodextrins or lipid-based formulations. |
| Observed cytotoxicity in vehicle control group | - The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line. | - Lower the final concentration of the solvent in the culture medium (ideally ≤ 0.1% for sensitive cells).[1][2] - Switch to a less toxic solvent or a solvent-free formulation approach (e.g., cyclodextrins). |
| Inconsistent or non-reproducible experimental results | - Incomplete dissolution of this compound in the stock solution. - Precipitation of the compound over time during the experiment. | - Ensure complete dissolution of the stock solution by gentle warming or sonication. - Visually inspect the culture medium for any signs of precipitation before and during the experiment. - Prepare fresh dilutions of this compound for each experiment. |
| Interference with the experimental assay | - The solubilizing agent (e.g., surfactant in a lipid-based formulation) may interact with assay components or cellular processes. | - Run appropriate controls with the formulation components alone to assess any background signal or interference. - If interference is observed, consider a different formulation approach. |
Physicochemical Properties of this compound
Understanding the physicochemical properties of Eudebebeiolide B is essential for developing an effective solubilization strategy. As experimentally determined data is limited, the following table summarizes key properties predicted using computational methods based on its chemical structure.
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C15H18O4 | |
| Molecular Weight | 262.30 g/mol | |
| logP (Octanol-Water Partition Coefficient) | 1.8 - 2.5 | Indicates moderate lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility | Low | Reinforces the need for solubility enhancement techniques. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Note: These values are computationally predicted and should be used as a guide. Experimental validation is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex using hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin for enhancing the solubility of hydrophobic compounds.[3][4]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD solution: Dissolve a desired concentration of HP-β-CD (e.g., 10% w/v) in deionized water by stirring at room temperature until a clear solution is obtained.
-
Add this compound: Slowly add a molar excess of this compound to the HP-β-CD solution while continuously stirring.
-
Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Equilibration and Filtration: After the stirring period, allow the suspension to equilibrate for a few hours. Subsequently, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Concentration Determination: The concentration of solubilized this compound in the filtrate should be determined using a suitable analytical method, such as HPLC-UV.
-
Storage: Store the prepared stock solution at 4°C, protected from light.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for In Vitro Studies
This protocol provides a general method for preparing a simple SEDDS formulation, which can form a fine emulsion upon gentle agitation in an aqueous medium like cell culture media.[7][8]
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Preparation of the SEDDS Pre-concentrate:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial.
-
Heat the mixture in a water bath at 40-50°C to facilitate mixing.
-
Vortex the mixture until a homogenous and transparent pre-concentrate is formed.
-
-
Drug Loading:
-
Add the required amount of this compound to the pre-concentrate.
-
Gently heat and vortex until the drug is completely dissolved.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 100 µL) of the drug-loaded SEDDS pre-concentrate to a larger volume (e.g., 100 mL) of deionized water or cell culture medium at 37°C with gentle agitation.
-
Observe the formation of a clear or slightly opalescent emulsion. The time taken for emulsification should be noted.
-
-
Characterization: The droplet size and polydispersity index (PDI) of the resulting emulsion should be measured using dynamic light scattering (DLS) to ensure the formation of a nanoemulsion.
-
Cell Culture Application: The drug-loaded SEDDS pre-concentrate can be added directly to the cell culture medium, where it will spontaneously form an emulsion, enhancing the delivery of this compound to the cells. Appropriate vehicle controls containing the SEDDS formulation without the drug are essential.
Visualization of Signaling Pathways and Workflows
This compound's Impact on the RANKL Signaling Pathway
This compound has been shown to inhibit osteoclastogenesis by targeting key components of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[4] The following diagram illustrates the signaling cascade and the inhibitory effects of this compound.
Caption: this compound inhibits key signaling molecules in the RANKL pathway.
Experimental Workflow for Improving this compound Solubility
The following diagram outlines a systematic approach for researchers to find a suitable method for solubilizing this compound for their in vitro experiments.
Caption: A stepwise workflow for selecting a suitable solubilization method.
References
- 1. (-)-Erythronolide B | C21H38O7 | CID 441113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calceolarioside B | C23H26O11 | CID 5273567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. On-line Software [vcclab.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molinspiration Cheminformatics [molinspiration.com]
- 6. Biselyngbyolide B | C27H40O4 | CID 76900277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propersea | Physical Sciences Data science Service [psds.ac.uk]
- 8. Ginkgolide B | C20H24O10 | CID 11973122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eudebeiolide B Dosage for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Eudebeiolide B for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a eudesmane-type sesquiterpenoid compound isolated from Salvia plebeia.[1] Its primary mechanism of action involves the inhibition of osteoclastogenesis by regulating RANKL-induced signaling pathways. Specifically, it has been shown to suppress the NF-κB, c-Fos, and calcium signaling pathways.[2][3]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: Based on published data, a concentration range of 1 µM to 30 µM is a reasonable starting point for most in vitro cell-based assays.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. For example, a 10 mM stock solution in DMSO is common. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure the final concentration of the solvent in the cell culture does not exceed a level that causes cytotoxicity (typically <0.5% for DMSO).
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have low cytotoxicity in mouse bone marrow macrophages (BMMs) at concentrations effective for inhibiting osteoclastogenesis. However, cytotoxicity is cell-type dependent. It is essential to perform a cytotoxicity assay, such as an XTT or MTT assay, to determine the non-toxic concentration range for your specific cell line.
Q5: Which signaling pathways are known to be affected by this compound?
A5: this compound has been demonstrated to inhibit the RANKL-induced phosphorylation of Akt and NF-κB p65. It also downregulates the expression of key signaling molecules in the calcium signaling pathway, including CREB, Bruton's tyrosine kinase (Btk), and phospholipase Cγ2 (PLCγ2).[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may be insufficient to elicit a response in your cell system. - Compound inactivity: The compound may have degraded due to improper storage or handling. - Cell line insensitivity: The target signaling pathway may not be active or relevant in your chosen cell line. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). - Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light). - Confirm that the target pathway (e.g., RANKL-induced signaling) is active in your cell line. |
| High cell death or unexpected cytotoxicity | - Concentration too high: The concentration of this compound may be in the toxic range for your cells. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. - Contamination: The cell culture may be contaminated. | - Perform a cytotoxicity assay (e.g., XTT) to determine the IC50 and select a non-toxic concentration range. - Ensure the final solvent concentration is kept to a minimum (ideally ≤0.1%). Run a vehicle control (medium with solvent only). - Regularly check for and test for microbial contamination. |
| Precipitation of this compound in culture medium | - Poor solubility: this compound may have limited solubility in aqueous culture medium. - High final concentration: The desired final concentration may exceed the solubility limit. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) to minimize the volume added to the medium. - Gently warm the medium and vortex while adding the compound. - Consider using a solubilizing agent, but be mindful of its potential effects on the cells. |
| Inconsistent or variable results | - Inconsistent cell seeding: Uneven cell density across wells can lead to variability. - Pipetting errors: Inaccurate dilution or addition of this compound. - Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the compound. | - Ensure a homogenous cell suspension and use appropriate pipetting techniques for cell seeding. - Calibrate pipettes regularly and use a consistent method for adding the compound. - To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile medium or PBS. |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using XTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
This compound
-
Adherent or suspension cells
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader (450-500 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling mixture by adding 0.1 mL of the electron-coupling reagent to 5.0 mL of the XTT labeling reagent.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
Absorbance Measurement: Gently shake the plate to evenly distribute the color. Measure the absorbance at 450-500 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot Analysis of this compound-Treated Cells
This protocol describes how to analyze the effect of this compound on the phosphorylation of target proteins in a signaling pathway.
Materials:
-
This compound-treated and untreated cell lysates
-
SDS-PAGE gels
-
Running and transfer buffers
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound inhibits RANKL-induced signaling pathways.
Caption: Workflow for optimizing this compound dosage in cell-based assays.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Eudebeiolide B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Eudebeiolide B, focusing on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo formulation for this compound?
In published studies, this compound has been administered to ovariectomized (OVX) mouse models via intragastric injection. The compound was suspended in 2% carboxymethyl cellulose (CMC) for these in vivo analyses.[1][2]
Q2: What are the typical dosages of this compound used in in vivo studies?
In a study investigating its effect on ovariectomy-induced bone loss, this compound was administered at doses of 5 or 10 mg/kg once daily for 6 weeks.[3]
Q3: What are the known challenges related to the bioavailability of compounds like this compound?
This compound is a sesquiterpenoid lactone.[1] Many such natural products exhibit poor water solubility, which can be a primary obstacle to achieving adequate oral bioavailability.[4][5][6] Low aqueous solubility can lead to insufficient dissolution in the gastrointestinal tract, thereby limiting absorption and systemic exposure.[6]
Q4: What general strategies can be employed to enhance the bioavailability of poorly soluble drugs?
Several formulation strategies can be explored to improve the bioavailability of hydrophobic drugs:
-
Lipid-Based Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and lipid nanoparticles can enhance the solubility and absorption of lipophilic compounds.[4][7] These systems can facilitate drug dissolution in the GI tract and may promote lymphatic uptake, potentially bypassing first-pass metabolism.[7]
-
Nanoparticles: Reducing particle size to the nanoscale increases the surface area-to-volume ratio, which can significantly improve the dissolution rate and, consequently, the absorption of a drug.[4][7]
-
Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state can enhance its aqueous solubility and dissolution rate.[4][7]
-
Prodrugs: Chemical modification of the drug molecule to create a more soluble or permeable prodrug that converts to the active compound in vivo is another effective approach.[8]
-
Co-solvents and Surfactants: The use of co-solvents and surfactants can help to increase the solubility of poorly soluble compounds in aqueous media.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution of this compound. | 1. Particle Size Reduction: Micronize or nano-size the this compound powder to increase surface area and dissolution rate. 2. Formulation with Solubilizing Excipients: Develop a formulation using surfactants, co-solvents, or complexing agents like cyclodextrins. 3. Lipid-Based Formulations: Formulate this compound in a lipid-based system (e.g., SEDDS) to improve solubilization in the gut. |
| High inter-individual variability in therapeutic response. | Inconsistent absorption due to formulation issues or physiological differences (e.g., food effects). | 1. Develop a Robust Formulation: An amorphous solid dispersion or a lipid-based formulation can provide more consistent drug release and absorption. 2. Control for Food Effects: Standardize feeding protocols in animal studies to minimize variability related to food intake. |
| Precipitation of this compound in the gastrointestinal tract. | The compound may dissolve in the stomach but precipitate in the higher pH of the intestine. | 1. Use of Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation. 2. Enteric Coating: For solid dosage forms, an enteric coating can protect the formulation in the stomach and allow it to dissolve in the small intestine. |
Experimental Protocols
In Vivo Administration of this compound in an Ovariectomized (OVX) Mouse Model
This protocol is based on a study investigating the effect of this compound on ovariectomy-induced bone loss.[3][9]
1. Animal Model:
-
Female mice (e.g., C57BL/6J, 8 weeks old).
-
Ovariectomy (OVX) or sham surgery is performed. A recovery period of approximately 6 weeks is allowed for the induction of bone loss.
2. Formulation Preparation:
-
This compound is suspended in a vehicle of 2% carboxymethyl cellulose (CMC) in sterile water.
-
Prepare suspensions for doses of 5 mg/kg and 10 mg/kg body weight.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
3. Administration:
-
Administer the this compound suspension or vehicle control to the mice via intragastric gavage.
-
The administration volume is typically 100-200 µL, depending on the mouse's weight.
-
Treatment is performed once daily for a period of 6 weeks.
4. Outcome Measures:
-
At the end of the treatment period, mice are euthanized.
-
Femurs and tibias are collected for analysis of bone mineral density (BMD), bone mineral content (BMC), and microarchitecture using micro-computed tomography (µCT).
-
Serum can be collected to measure bone turnover markers.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for evaluating strategies to enhance its bioavailability.
Caption: General workflow for developing and evaluating formulations to enhance the bioavailability of this compound.
Caption: this compound inhibits RANKL-induced signaling pathways involved in osteoclastogenesis.[9][10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. upm-inc.com [upm-inc.com]
- 8. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
minimizing off-target effects of Eudebeiolide B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of Eudebeiolide B during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
This compound is a eudesmane-type sesquiterpenoid.[1][2] Its primary mechanism of action is the inhibition of osteoclast differentiation. It achieves this by suppressing the RANKL-induced signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of Akt and NF-κB p65.[1][2][3][4][5] Additionally, it downregulates the expression of key signaling molecules in the calcium signaling pathway, including Bruton's tyrosine kinase (Btk), phospholipase Cγ2 (PLCγ2), and cAMP response element-binding protein (CREB).[1][2][5]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data from broad selectivity profiling studies such as kinome scans or proteome-wide affinity-based screens for this compound. However, one study has shown that this compound does not affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (including ERK, p38, and JNK), suggesting a degree of selectivity.[5][6] As with any natural product, off-target interactions are possible and should be experimentally assessed.
Q3: What are the common strategies to assess the off-target profile of a compound like this compound?
To identify potential off-target effects, researchers can employ several techniques:
-
Kinase Profiling: Use services like KINOMEscan to screen this compound against a large panel of kinases to identify any unintended kinase interactions.[7]
-
Proteomic Approaches: Techniques like chemical proteomics using immobilized inhibitors (e.g., Kinobeads) or multiplexed kinase inhibitor beads/mass spectrometry (MIB/MS) can identify protein targets in a cellular context.[8][9]
-
Computational Modeling: In silico tools can predict potential off-target binding based on the structure of this compound and known protein binding sites.[10]
-
Phenotypic Screening: High-content imaging and analysis can reveal unexpected cellular phenotypes that may indicate off-target effects.
Q4: How can I minimize potential off-target effects in my experiments?
-
Dose-Response Studies: Use the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.
-
Use of Controls: Always include appropriate vehicle controls and, if possible, a structurally related but inactive compound.
-
Orthogonal Assays: Confirm key findings using multiple, independent experimental approaches to ensure the observed effect is not an artifact of a single assay.
-
Chemical Modification: For medicinal chemistry efforts, structure-activity relationship (SAR) studies can guide the synthesis of more selective analogs of this compound.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed
Possible Cause: Off-target effects leading to apoptosis or general cellular toxicity.
Troubleshooting Steps:
-
Confirm with a Secondary Cytotoxicity Assay: If you are using a metabolic assay like MTT or XTT, confirm the results with a method that measures membrane integrity (e.g., LDH release assay) or apoptosis (e.g., Caspase-3/7 activity assay).
-
Perform a Dose-Response Curve: Determine the EC50 for the desired on-target effect and the CC50 for cytotoxicity. A large therapeutic window (CC50/EC50) suggests on-target toxicity is less likely at therapeutic concentrations.
-
Investigate Apoptosis Pathways: Use Western blotting to probe for cleavage of PARP and Caspase-3 to determine if the extrinsic or intrinsic apoptosis pathways are being activated.[11]
Issue 2: Inconsistent Results Across Different Cell Types
Possible Cause: Differential expression of on-target and off-target proteins in various cell lines.
Troubleshooting Steps:
-
Characterize Target Expression: Use qPCR or Western blotting to quantify the expression levels of the known on-target signaling molecules (e.g., Akt, NF-κB, Btk, PLCγ2) in the cell lines being used.
-
Proteomic Profiling of Cell Lines: If available, utilize proteomic data to compare the expression of potential off-target proteins across the different cell lines.
-
Use a More Defined System: Consider using primary cells or isogenic cell lines to reduce variability. For this compound's primary activity, bone marrow-derived macrophages (BMMs) are a relevant cell type.[2]
Quantitative Data Summary
The following tables provide a summary of expected quantitative data from key experiments. Note: Data for off-target kinase inhibition is illustrative, as specific kinome scan data for this compound is not publicly available.
Table 1: Cytotoxicity of this compound on Bone Marrow Macrophages (BMMs)
| Concentration (µM) | Cell Viability (%) (XTT Assay) |
| 0 (Vehicle) | 100 |
| 1 | ~98 |
| 5 | ~95 |
| 10 | ~92 |
| 30 | ~85 |
Data derived from Kim et al., 2020.[2]
Table 2: Illustrative Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase | % Inhibition at 10 µM |
| On-Target Pathway | |
| Akt1 | 85 |
| IKKβ (activates NF-κB) | 78 |
| Btk | 75 |
| Potential Off-Targets | |
| Kinase X | < 10 |
| Kinase Y | < 5 |
| Kinase Z | < 15 |
Experimental Protocols
XTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of this compound on bone marrow-derived macrophages (BMMs).
Materials:
-
BMMs
-
Complete culture medium (e.g., α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
This compound stock solution (in DMSO)
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent)
-
96-well clear bottom, sterile, tissue-culture treated microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Include wells with medium only as a background control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
XTT Assay:
-
Prepare the activated XTT solution according to the manufacturer's instructions (e.g., add 0.1 mL of activation reagent to 5.0 mL of XTT reagent).
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a visible color change is observed.
-
-
Data Acquisition:
-
Gently shake the plate to evenly distribute the color.
-
Measure the absorbance at 450-490 nm using a microplate reader.[12]
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for NF-κB p65 Phosphorylation
This protocol details the detection of phosphorylated NF-κB p65 in BMMs treated with this compound.
Materials:
-
BMMs
-
This compound
-
RANKL
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed BMMs in 6-well plates.
-
Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate with RANKL (e.g., 100 ng/mL) for 0, 5, 15, and 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin).
-
Quantify band intensities using image analysis software.
-
Visualizations
Caption: this compound inhibits RANKL-induced signaling.
Caption: Workflow for assessing this compound effects.
References
- 1. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceuticals | Free Full-Text | this compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling [mdpi.com]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
Eudebeiolide B Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eudebeiolide B. The information is designed to address specific issues that may be encountered during the experimental process of establishing a dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a sesquiterpenoid lactone that has been shown to inhibit osteoclastogenesis. It exerts its effects by regulating the RANKL-induced NF-κB, c-Fos, and calcium signaling pathways.[1][2] Specifically, it inhibits the phosphorylation of Akt and NF-κB p65 and downregulates the expression of key transcription factors involved in osteoclast differentiation.[3][4][5][6]
Q2: What is a typical concentration range for this compound in in vitro assays?
A2: Based on published studies, effective concentrations of this compound in in vitro cell-based assays, such as those for inhibiting osteoclast differentiation, typically range from 1 µM to 30 µM.[1][2] It is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: I am observing low solubility of this compound in my cell culture medium. What can I do?
A3: Sesquiterpene lactones, including this compound, often have poor water solubility.[7][8] To improve solubility, it is recommended to first dissolve this compound in a small amount of a biocompatible solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: A cytotoxicity assay, such as the MTT or XTT assay, should be performed to determine the concentration range of this compound that is non-toxic to your cells. This will help you select a concentration range for your dose-response experiments where the observed effects are not due to cell death.
Q5: My dose-response curve is not showing a clear sigmoidal shape. What are the possible reasons?
A5: An atypical dose-response curve can result from several factors. These include incorrect concentration ranges (too high or too low), issues with compound solubility or stability in the culture medium, or the compound having a narrow therapeutic window. It is also possible that the chosen endpoint measurement is not sensitive enough to detect a graded response.
Troubleshooting Guides
Inconsistent or Non-Reproducible Dose-Response Data
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect the compound from light if it is light-sensitive. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, or fill them with sterile PBS to maintain humidity. |
High Background or No Signal in Western Blot for Signaling Pathways
| Potential Cause | Troubleshooting Step |
| Low Protein Expression | Ensure your cell model expresses the target signaling proteins. You may need to stimulate the cells (e.g., with RANKL) to induce the expression and phosphorylation of target proteins. |
| Inefficient Antibody | Use an antibody validated for your application (e.g., western blotting). Optimize the primary and secondary antibody concentrations. |
| Insufficient Protein Loading | Load an adequate amount of total protein per well (typically 20-30 µg for whole-cell lysates). |
| Blocking and Washing | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST). Ensure thorough washing steps to reduce background. |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Alizarin Red S Staining for Osteoblast Mineralization
This protocol is used to visualize and quantify the mineralization of the extracellular matrix by osteoblasts.
-
Cell Culture and Treatment: Culture osteoblasts in a differentiation medium. Treat the cells with various concentrations of this compound for the duration of the differentiation period (typically 14-21 days).
-
Fixation: Wash the cells with PBS and fix them with 10% formalin for 30-60 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 45 minutes at room temperature in the dark.
-
Washing: Carefully aspirate the staining solution and wash the cells multiple times with deionized water to remove excess stain.
-
Imaging and Quantification: Visualize the stained mineralized nodules under a microscope. For quantification, the stain can be eluted with a solution like 10% acetic acid, and the absorbance can be measured.
Data Presentation
Table 1: Effect of this compound on RANKL-Induced Osteoclast Differentiation
| Concentration (µM) | Number of TRAP-positive cells (relative to control) |
| 1 | Reduced |
| 5 | Significantly Reduced |
| 10 | Strongly Inhibited |
| 30 | Strongly Inhibited |
Data is a qualitative summary based on published findings. Actual quantitative values should be determined experimentally.
Table 2: Cytotoxicity of this compound on Bone Marrow Macrophages (BMMs)
| Concentration (µM) | Cell Viability (%) |
| 1 | ~100 |
| 5 | ~100 |
| 10 | ~100 |
| 30 | ~100 |
Data is a qualitative summary based on published findings. It is essential to perform a cytotoxicity assay for each specific cell line used.
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for dose-response curve generation.
Caption: Troubleshooting decision tree for dose-response curves.
References
- 1. cellntec.com [cellntec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Alizarin Red S Staining [bio-protocol.org]
- 5. ixcellsbiotech.com [ixcellsbiotech.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eudebeiolide B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Eudebeiolide B extraction. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, presented in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield of crude extract | Incomplete cell lysis and extraction of the plant material. | - Ensure the plant material (Salvia plebeia R. Br.) is thoroughly dried and finely powdered to maximize surface area for solvent penetration.- Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption and solvent infusion.[1][2][3]- Increase the extraction time or perform multiple extraction cycles with fresh solvent. |
| Low concentration of this compound in the ethyl acetate fraction | - this compound, a sesquiterpene lactone, may have been lost during the initial solvent partitioning due to its polarity.- Inefficient partitioning between the aqueous suspension and the organic solvents. | - Ensure vigorous mixing during the liquid-liquid extraction to maximize the transfer of this compound into the ethyl acetate phase.- Adjust the pH of the aqueous suspension to neutral or slightly acidic before partitioning, as extreme pH values can affect the stability and partitioning of sesquiterpene lactones.- Perform multiple extractions with smaller volumes of ethyl acetate rather than a single extraction with a large volume. |
| Poor separation during column chromatography | - Inappropriate solvent system (mobile phase) or stationary phase.- Overloading of the column with the crude extract. | - Optimize the solvent system for silica gel chromatography. A gradient of increasing methanol concentration in chloroform is a good starting point.[4][5]- Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation before running the column.- Ensure the ratio of the crude extract to the stationary phase is appropriate (typically 1:20 to 1:100 w/w) to prevent overloading. |
| Degradation of this compound during the process | Sesquiterpene lactones can be sensitive to high temperatures and prolonged exposure to certain solvents. | - Avoid high temperatures during solvent evaporation; use a rotary evaporator under reduced pressure at a moderate temperature (e.g., < 40°C).- Minimize the duration of the extraction and purification process.- Store extracts and purified fractions at low temperatures (e.g., 4°C or -20°C) in the dark to prevent degradation. |
| Co-elution of impurities with this compound | The crude extract contains a complex mixture of compounds with similar polarities. | - Consider using advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final purification.[6][7]- Employ a multi-step purification process, for instance, combining normal-phase silica gel chromatography with reversed-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source for this compound extraction?
A1: this compound is a eudesmane-type sesquiterpenoid compound isolated from the plant Salvia plebeia R. Br.[8][9]
Q2: What class of compound is this compound, and what are its general chemical properties?
A2: this compound is a sesquiterpene lactone.[9] These compounds are typically colorless, have a bitter taste, and are moderately polar.[10] Their solubility is generally higher in organic solvents like ethyl acetate, chloroform, and methanol than in non-polar solvents like n-hexane or water.
Q3: Are there alternative extraction solvents that can be used?
A3: While a common method involves partitioning with n-hexane and ethyl acetate, other solvents can be explored for the initial extraction.[4][5] For sesquiterpene lactones in general, solvents like ethanol, methanol, and acetone, often in combination with water, are effective.[11][12] The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted compounds.
Q4: How can I monitor the presence and purity of this compound during the extraction process?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions. For purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method.
Q5: What are some advanced techniques for improving the purification of this compound?
A5: For challenging purifications, consider advanced chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid chromatography method that avoids solid stationary phases, minimizing irreversible adsorption and degradation of the sample.[6][7] Preparative HPLC can also yield high-purity this compound.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Salvia plebeia R. Br.
This protocol is based on a documented method for the isolation of this compound.[4][5]
1. Plant Material Preparation:
-
Air-dry the whole plant of Salvia plebeia R. Br. at room temperature.
-
Grind the dried plant material into a fine powder.
2. Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature for an extended period (e.g., 7 days), with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
3. Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform liquid-liquid extraction sequentially with n-hexane and then ethyl acetate.
-
Collect the n-hexane and ethyl acetate fractions separately. This compound is expected to be in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction using a rotary evaporator.
4. Chromatographic Purification:
-
Subject the concentrated ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a stepwise gradient of increasing concentrations of methanol in chloroform.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the fractions containing the pure compound and evaporate the solvent.
Quantitative Data
The following table summarizes the yield of different fractions from a published extraction protocol for this compound.[4][5]
| Starting Material | Fraction | Yield |
| 2.6 kg of 95% ethanol extract | n-hexane-soluble fraction | 779 g |
| Ethyl acetate-soluble fraction | 541 g |
Note: The final yield of pure this compound from the ethyl acetate fraction is dependent on the efficiency of the chromatographic purification.
Visualizations
Workflow for this compound Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of this compound.
References
- 1. Impact of Sample Pretreatment and Extraction Methods on the Bioactive Compounds of Sugar Beet (Beta vulgaris L.) Leaves [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted deep eutectic solvent extraction of flavonol glycosides from Ginkgo biloba: Optimization of efficiency and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and purification of Pseudostellarin B (cyclic peptide) from Pseudostellaria heterophylla (Miq.) Pax by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. munin.uit.no [munin.uit.no]
quality control measures for Eudebeiolide B preparations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on quality control measures for Eudebeiolide B preparations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to potential problems that may arise during the quality control analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Peak Areas in HPLC Analysis | 1. Sample Preparation Inconsistency: Variations in sample dissolution, dilution, or injection volume. 2. System Instability: Fluctuations in pump pressure, column temperature, or detector response. 3. Standard Instability: Degradation of the this compound reference standard. | 1. Standardize Sample Preparation: Use calibrated pipettes, ensure complete dissolution, and use a consistent solvent. Employ an internal standard for normalization. 2. System Suitability Testing: Before each run, perform system suitability tests (e.g., replicate injections of a standard) to ensure the HPLC system is performing within acceptable limits for precision and reproducibility. 3. Fresh Standard Preparation: Prepare fresh reference standard solutions daily and store them under recommended conditions (e.g., protected from light, refrigerated). |
| Appearance of Unexpected Peaks in Chromatogram | 1. Contamination: Contaminated solvents, glassware, or sample handling equipment. 2. Degradation: this compound degradation due to improper storage or handling (e.g., exposure to light, high temperatures, or incompatible pH). 3. Impurity from Synthesis/Isolation: Presence of related substances or intermediates from the manufacturing or extraction process. | 1. Solvent and Equipment Check: Run a blank gradient (mobile phase without sample) to check for solvent contamination. Ensure all glassware and equipment are thoroughly cleaned. 2. Stability Assessment: Conduct forced degradation studies to identify potential degradation products and their retention times. Store this compound under inert gas, protected from light, and at low temperatures. 3. Impurity Profiling: Use a high-resolution mass spectrometer coupled with HPLC (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. Compare with known process-related impurities. |
| Poor Resolution Between this compound and Impurity Peaks | 1. Suboptimal HPLC Method: Inappropriate column chemistry, mobile phase composition, or gradient profile. 2. Column Overload: Injecting too high a concentration of the sample. | 1. Method Development: Optimize the HPLC method by screening different columns (e.g., C18, Phenyl-Hexyl), mobile phase modifiers (e.g., acetonitrile, methanol, different buffers), and gradient slopes. 2. Sample Dilution: Dilute the sample to a concentration within the linear range of the detector and the loading capacity of the column. |
| Variability in Bioassay Results | 1. Cell Line Instability: High passage number of cells leading to altered responsiveness. 2. Reagent Variability: Inconsistent quality of cell culture media, serum, or other reagents. 3. Sample Degradation: Degradation of this compound in the assay medium. | 1. Cell Bank Management: Use low-passage cells from a well-characterized master cell bank. 2. Reagent Qualification: Qualify new lots of critical reagents before use in assays. 3. In-Assay Stability: Assess the stability of this compound under the specific bioassay conditions (time, temperature, medium). |
Frequently Asked Questions (FAQs)
1. What are the critical quality attributes (CQAs) for this compound preparations?
The critical quality attributes for this compound, a eudesmane-type sesquiterpenoid, should include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantitation of the main compound and profiling of impurities.
-
Potency: Measurement of its biological activity.
-
Content/Strength: Accurate measurement of the amount of this compound in the preparation.
-
Appearance: Physical description of the material (e.g., color, form).
2. How can I confirm the identity of this compound?
A combination of spectroscopic techniques is recommended for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies functional groups.
-
High-Performance Liquid Chromatography (HPLC): Comparison of the retention time with a certified reference standard.
3. What types of impurities should I look for in this compound preparations?
Impurities in pharmaceutical products can be classified into several categories.[1] For this compound, which is often isolated from natural sources like Salvia plebeia, potential impurities could include:
-
Organic Impurities:
-
Related Substances: Other structurally similar sesquiterpenoids from the same source.
-
Degradation Products: Formed during extraction, purification, or storage.
-
Residual Solvents: Solvents used in the extraction and purification process.[1]
-
-
Inorganic Impurities:
-
Heavy Metals: From the soil where the plant was grown or from processing equipment.
-
Catalyst Residues: If any synthetic steps were involved.
-
4. What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored:
-
In a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Protected from light.
-
At low temperatures (e.g., -20°C for long-term storage).
5. How can I assess the stability of my this compound preparation?
Stability studies are crucial to determine the shelf-life and appropriate storage conditions. A typical stability study involves:
-
Forced Degradation Studies: Exposing the sample to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways.[2]
-
Long-Term Stability Studies: Storing the sample under recommended conditions and testing at regular intervals for purity and potency.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is a general guideline and should be optimized for your specific instrumentation and this compound preparation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in acetonitrile to a final concentration of 1 mg/mL.
In Vitro Bioassay for Potency Determination
As this compound has been reported to inhibit osteoclastogenesis, a cell-based assay can be used to determine its biological potency.[3]
-
Cell Line: Mouse bone marrow macrophages (BMMs).
-
Stimulus: Receptor activator of nuclear factor-κB ligand (RANKL).
-
Methodology:
-
Seed BMMs in a 96-well plate.
-
Treat cells with varying concentrations of the this compound test sample and a reference standard in the presence of RANKL.
-
Incubate for a specified period to allow for osteoclast differentiation.
-
Fix and stain the cells for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells.
-
-
Data Analysis: Generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) for both the test sample and the reference standard. The relative potency of the test sample can be determined by comparing its IC₅₀ to that of the reference standard.
Visualizations
Caption: Quality control workflow for this compound preparations.
Caption: Simplified signaling pathway of this compound's inhibitory action.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Stability Toolkit for the Appraisal of Bio/Pharmaceuticals’ Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals [mdpi.com]
- 3. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Natural Osteoclastogenesis Inhibitors: Eudebeiolide B and Other Promising Alternatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics for bone disorders such as osteoporosis and rheumatoid arthritis has steered researchers towards the vast repository of natural compounds. Among these, inhibitors of osteoclastogenesis—the process of osteoclast formation and differentiation—hold significant promise. This guide provides a detailed comparison of Eudebeiolide B, a sesquiterpenoid lactone, with other well-characterized natural compounds known to inhibit this critical cellular process. We present a comprehensive analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Inhibitory Activity
To facilitate a direct comparison of the potency of various natural osteoclastogenesis inhibitors, the following table summarizes their half-maximal inhibitory concentration (IC50) values for the inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclast formation.
| Compound | Chemical Class | Source Organism/Material | IC50 (Osteoclast Formation) | Cell Type |
| This compound | Sesquiterpenoid | Salvia plebeia | Not explicitly defined as IC50, but significant inhibition observed at 5-30 µM[1][2][3] | Bone Marrow Macrophages (BMMs) |
| Icariin | Flavonoid | Epimedium species | Significant inhibition at 10 µM[4] | RAW 264.7 cells |
| Curcumin | Polyphenol | Curcuma longa (Turmeric) | Significant inhibition at 20 µM[5] | Bone Marrow Macrophages (BMMs) |
| Resveratrol | Stilbenoid | Grapes, Berries, Peanuts | Dose-dependent inhibition, with significant effects starting at 1 µM and complete inhibition at 5 µM. | RAW 264.7 cells |
| Epigallocatechin-3-gallate (EGCG) | Flavonoid (Catechin) | Camellia sinensis (Green Tea) | Significant inhibition at 10-100 µM[6][7] | RAW 264.7 cells & BMMs |
Mechanisms of Action: Targeting the RANKL Signaling Pathway
The differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts is predominantly driven by the binding of RANKL to its receptor, RANK. This interaction triggers a cascade of intracellular signaling events, culminating in the activation of key transcription factors essential for osteoclastogenesis. This compound and the other natural compounds discussed herein exert their inhibitory effects by modulating distinct components of this pathway.
This compound
This compound has been shown to suppress RANKL-induced osteoclast differentiation by targeting multiple downstream signaling molecules.[1][8] Notably, it inhibits the activation of nuclear factor-kappa B (NF-κB) and the expression of c-Fos, a component of the AP-1 transcription factor complex.[1] Furthermore, this compound attenuates calcium signaling, a critical secondary messenger in osteoclastogenesis.[1]
Inhibitory action of this compound on RANKL signaling.
Icariin
Icariin, a flavonoid from Epimedium, interferes with RANKL-induced osteoclastogenesis by inhibiting the TRAF6/NF-κB/ERK signaling pathway.[4][9] It has been shown to suppress the expression of key osteoclastogenic genes.[4]
Icariin's modulation of the TRAF6-mediated pathway.
Curcumin
The primary bioactive component of turmeric, curcumin, has demonstrated inhibitory effects on osteoclastogenesis by suppressing the activation of NF-κB and c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[10][11]
Curcumin's dual inhibition of NF-κB and JNK pathways.
Resveratrol
This stilbenoid, found in grapes and other fruits, has been shown to inhibit RANKL-induced osteoclast differentiation.[12][13] Its mechanism involves the suppression of multiple signaling pathways, including NF-κB and MAPKs, and it may also act by reducing the generation of reactive oxygen species (ROS).[14]
Multi-target inhibition by Resveratrol in osteoclastogenesis.
Epigallocatechin-3-gallate (EGCG)
The major catechin in green tea, EGCG, inhibits osteoclastogenesis by down-regulating the expression of c-Fos and the nuclear factor of activated T-cells 1 (NFATc1), a master regulator of osteoclast differentiation.[7] It also suppresses the NF-κB and JNK signaling pathways.[7]
References
- 1. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Icariin abrogates osteoclast formation through the regulation of the RANKL-mediated TRAF6/NF-κB/ERK signaling pathway in Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin has immunomodulatory effects on RANKL‐stimulated osteoclastogenesis in vitro and titanium nanoparticle‐induced bone loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ors.org [ors.org]
- 7. Epigallocatechin-3-gallate inhibits osteoclastogenesis by down-regulating c-Fos expression and suppressing the nuclear factor-kappaB signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Curcumin alleviates osteoarthritis in mice by suppressing osteoclastogenesis in subchondral bone via inhibiting NF-κB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin inhibits osteoclastogenesis by decreasing receptor activator of nuclear factor-kappaB ligand (RANKL) in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol inhibits myeloma cell growth, prevents osteoclast formation, and promotes osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resveratrol prevents RANKL-induced osteoclast differentiation of murine osteoclast progenitor RAW 264.7 cells through inhibition of ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revisiting Resveratrol as an Osteoprotective Agent: Molecular Evidence from In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Eudebeiolide B's Impact on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Eudebeiolide B's effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Its performance is benchmarked against other known natural and synthetic NF-κB inhibitors, supported by experimental data and detailed protocols for validation assays.
Introduction to this compound and the NF-κB Pathway
This compound is a sesquiterpenoid lactone isolated from Salvia plebeia.[1][2] It has demonstrated anti-inflammatory properties, primarily through the modulation of the NF-κB signaling cascade.[1][3][4] The NF-κB pathway is a cornerstone of the immune response. In its inactive state, NF-κB dimers (most commonly p65/p50) are held in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines like TNF-α or RANKL, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Dysregulation of this pathway is implicated in numerous inflammatory diseases, making it a key target for therapeutic intervention.
Mechanism of Action: this compound vs. Alternatives
This compound exerts its inhibitory effect by targeting a specific step in the canonical NF-κB pathway. Experimental evidence shows that it suppresses the phosphorylation of the p65 subunit of NF-κB.[1][3][5] This action prevents the full activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes. Notably, studies indicate that this compound does not affect the upstream MAPK signaling pathways (ERK, P38, JNK), suggesting a targeted mechanism of action rather than broad cellular inhibition.[1][4][6]
This targeted approach can be compared with other well-characterized NF-κB inhibitors:
-
Natural Compounds:
-
Parthenolide: A sesquiterpene lactone like this compound, Parthenolide inhibits the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[7][8] This prevents IκBα degradation and keeps NF-κB sequestered in the cytoplasm.
-
Andrographolide: This diterpenoid lactone has a multi-faceted inhibitory mechanism. It has been shown to interfere with the DNA binding of NF-κB directly and can also prevent the phosphorylation of p65.[9][10]
-
Ginkgetin: A biflavonoid from Ginkgo biloba, Ginkgetin suppresses the NF-κB pathway, leading to reduced phosphorylation of p65 and IκBα.[11][12][13]
-
-
Synthetic Inhibitors:
The primary distinction lies in the specific molecular target within the cascade. While this compound appears to act on p65 phosphorylation, compounds like Parthenolide and BAY 11-7082 act further upstream at the IKK/IκBα level. Andrographolide exhibits a broader mechanism, affecting both p65 and its ability to bind DNA.
Comparative Performance Data
The following table summarizes the quantitative data on the inhibitory activities of this compound and its alternatives on the NF-κB pathway. It is important to note that experimental conditions, cell types, and stimuli vary between studies, which can influence the absolute values.
| Compound | Target/Assay | Cell Type | Stimulus | Concentration / IC₅₀ | Observed Effect | Reference |
| This compound | p-p65 Levels (Western Blot) | Mouse Bone Marrow Macrophages | RANKL (100 ng/mL) | 10 µM | Significant inhibition of p65 phosphorylation. | [1] |
| Parthenolide | NF-κB Activity (Reporter Assay) | Pancreatic Cancer Cells | TNF-α | ~1 µM | Significant inhibition of NF-κB activity. | [16] |
| Andrographolide | Cell Viability (MTT Assay) | Insulinoma Cells | - | IC₅₀ ≈ 10 µM (48h) | Inhibited p-IκBα and p-p65 expression. | [17] |
| Andrographolide | NF-κB Activity (Luciferase Assay) | HL-60 derived Neutrophils | PAF (100 nM) | 5-50 µM | Significant inhibition of NF-κB luciferase activity. | [10] |
| Ginkgetin | p-p65 & p-IκBα (Western Blot) | Human Chondrocytes | IL-1β | Not specified | Decreased phosphorylation of p65 and IκBα. | [12] |
| BAY 11-7082 | IκBα Phosphorylation | Tumor Cells | TNF-α | IC₅₀ = 10 µM | Inhibition of TNF-α-induced IκBα phosphorylation. | [15] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: Workflow for Western Blot analysis of NF-κB p65 phosphorylation.
Detailed Experimental Protocols
Western Blot for Phosphorylated p65 (p-p65)
This protocol is used to quantify the levels of phosphorylated NF-κB p65, a key indicator of pathway activation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages) and grow to 80-90% confluency. Pre-treat cells with various concentrations of the inhibitor (e.g., this compound) for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., 100 ng/mL RANKL or 20 ng/mL TNF-α) for the recommended time (typically 15-30 minutes).[1]
-
Protein Extraction: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p65 (e.g., anti-p-p65 Ser536).[18] In parallel, probe separate blots with antibodies for total p65 and a loading control (e.g., β-actin) for normalization.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the p-p65 signal to the total p65 or loading control signal.[1]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element promoter, and another (e.g., pRL-TK) containing the Renilla luciferase gene under a constitutive promoter for normalization.[9][19]
-
Cell Treatment: After 24 hours, pre-treat the transfected cells with the test compounds for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours.[2]
-
Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer. Gently rock the plate for 15 minutes at room temperature to ensure complete lysis.[15]
-
Luminescence Measurement: Transfer 10-20 µL of the cell lysate to an opaque 96-well plate. Use a dual-luciferase assay system and a luminometer to measure the luminescence from both firefly and Renilla luciferase sequentially.
-
Data Analysis: Normalize the firefly luciferase activity (NF-κB dependent) to the Renilla luciferase activity (constitutive) for each sample. Calculate the fold change in NF-κB activity relative to the untreated control.
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the movement of the p65 subunit from the cytoplasm to the nucleus upon activation.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate.[20] Treat the cells with inhibitors and stimuli as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15-30 minutes.[20] Wash with PBS and then permeabilize the cell membranes with 0.1-0.2% Triton X-100 in PBS for 10 minutes to allow antibody entry.[21]
-
Blocking: Block with a solution containing 1-10% normal goat serum or BSA in PBS for at least 1 hour.[20]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or Cy3-conjugated) for 1 hour at room temperature in the dark.[14]
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI for 5-10 minutes.[14] Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the p65 staining (e.g., green/red channel) and the DAPI staining (blue channel). The translocation is confirmed when the p65 signal co-localizes with the nuclear DAPI signal.[20]
Conclusion
This compound is a promising natural compound that inhibits the NF-κB pathway by suppressing the phosphorylation of the p65 subunit. This mechanism appears more targeted than some other natural inhibitors, such as Andrographolide, and differs from compounds like Parthenolide that act on the upstream IKK complex. While direct quantitative comparisons are challenging due to varied experimental systems, the available data consistently supports its role as an effective anti-inflammatory agent. The experimental protocols provided herein offer a robust framework for researchers to validate and compare the efficacy of this compound and other novel inhibitors targeting this critical inflammatory pathway.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Review Reports - this compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgetin ameliorates IL-1β-stimulated inflammation via modulating PI3K/AKT/NF-κB cascade in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ginkgetin delays the progression of osteoarthritis by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Andrographolide Suppress Tumor Growth by Inhibiting TLR4/NF-κB Signaling Activation in Insulinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. bowdish.ca [bowdish.ca]
- 20. Nuclear Translocation of NF-κB p65 in hBMECs by Immunofluorescence Analysis [bio-protocol.org]
- 21. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Analysis of Eudebeiolide B Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eudebeiolide B, a eudesmane-type sesquiterpenoid isolated from Salvia plebeia R. Br., has emerged as a promising natural compound with significant therapeutic potential, particularly in the context of bone metabolism.[1][2] This guide provides a comprehensive cross-species comparison of this compound's activity, supported by experimental data, to inform further research and drug development efforts.
In Vitro and In Vivo Activity of this compound
The primary biological activity of this compound observed to date is its dual role in promoting bone formation and inhibiting bone resorption.[1] These effects have been demonstrated in both in vitro cell culture models and in vivo animal models, providing a preliminary cross-species perspective on its efficacy.
Comparative Analysis of this compound Activity
The following tables summarize the key quantitative data from studies evaluating the effects of this compound.
Table 1: In Vitro Activity of this compound on Murine Cells
| Cell Line/Type | Species | Assay | Concentration of this compound | Key Findings | Reference |
| Bone Marrow Macrophages (BMMs) | Mouse | Osteoclast Differentiation (TRAP staining) | 1, 5, 10, 30 µM | Dose-dependent suppression of RANKL-induced osteoclast formation.[3] | Kim et al., 2020 |
| Bone Marrow Macrophages (BMMs) | Mouse | Bone Resorption (Pit formation assay) | 10 µM | Significant inhibition of bone resorption activity.[4] | Kim et al., 2020 |
| MC3T3-E1 (pre-osteoblastic cell line) | Mouse | Osteoblast Differentiation (ALP activity) | 10 µM | Increased alkaline phosphatase (ALP) expression, a marker for osteoblast differentiation.[1] | Kim et al., 2020 |
| MC3T3-E1 (pre-osteoblastic cell line) | Mouse | Mineralization (Alizarin Red S staining) | 10 µM | Enhanced calcium accumulation and mineralization.[4] | Kim et al., 2020 |
Table 2: In Vivo Activity of this compound in a Murine Model of Osteoporosis
| Animal Model | Species | Treatment | Dosage | Key Findings | Reference |
| Ovariectomized (OVX) mice | Mouse | Intragastric injection | 5 mg/kg or 10 mg/kg daily for 6 weeks | Prevention of OVX-induced bone loss, evidenced by improved bone mineral density, bone mineral content, and microarchitecture parameters.[1][3][4] | Kim et al., 2020 |
Mechanism of Action: Modulation of Key Signaling Pathways
This compound exerts its effects by modulating specific signaling pathways crucial for osteoclast and osteoblast function. The primary target is the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling cascade, a critical regulator of osteoclastogenesis.
RANKL-Induced Signaling Pathway
This compound has been shown to inhibit the RANKL-induced activation of several downstream signaling molecules.[1][3] Specifically, it attenuates the phosphorylation of Akt and the p65 subunit of NF-κB.[1][3][4] Furthermore, it downregulates the expression of key transcription factors, c-Fos and NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), which are essential for osteoclast differentiation.[1][3]
The following diagram illustrates the inhibitory effect of this compound on the RANKL signaling pathway.
Caption: this compound inhibits RANKL-induced osteoclastogenesis.
Calcium Signaling Pathway
In addition to the NF-κB pathway, this compound also modulates RANKL-induced calcium signaling.[1] It has been shown to downregulate the expression of key components of this pathway, including Bruton's tyrosine kinase (Btk) and phospholipase Cγ2 (PLCγ2).[1][3]
The following diagram depicts the effect of this compound on the calcium signaling pathway in osteoclast precursors.
Caption: this compound downregulates RANKL-induced calcium signaling.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
Cell Culture and Reagents
-
Cell Lines: Mouse bone marrow macrophages (BMMs) were obtained from the tibiae and femurs of mice. The MC3T3-E1 pre-osteoblastic cell line was also utilized.
-
Reagents: Recombinant mouse M-CSF and RANKL were used to induce osteoclast differentiation. This compound was dissolved in DMSO.
Key In Vitro Assays
-
Cell Viability Assay: BMMs were treated with various concentrations of this compound in the presence of M-CSF for 72 hours, and cell viability was assessed using an XTT assay.[4]
-
Osteoclast Differentiation Assay: BMMs were cultured with M-CSF and RANKL, with or without this compound. After differentiation, cells were fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.[3]
-
Bone Resorption (Pit Formation) Assay: BMMs were seeded on bone-like calcium phosphate-coated plates and treated with M-CSF, RANKL, and this compound. The area of resorption pits was measured.
-
Alkaline Phosphatase (ALP) Activity and Alizarin Red S Staining: MC3T3-E1 cells were cultured in osteogenic differentiation medium with or without this compound. ALP activity was measured, and mineralization was visualized by Alizarin Red S staining.[4]
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from cells, and the expression of osteoclast-related genes (e.g., Ctsk, MMP9, DC-STAMP) and osteoblast-related genes (e.g., Runx2, Osterix, OPG, RANKL) was quantified.[4]
-
Western Blot Analysis: BMMs were pretreated with this compound and then stimulated with RANKL. Total protein was extracted, and the phosphorylation levels of signaling molecules (e.g., Akt, NF-κB p65, Btk, PLCγ2) were determined by Western blotting.[3]
In Vivo Animal Study
-
Animal Model: Six-week-old female C57BL/6 mice were used. Ovariectomy (OVX) was performed to induce an osteoporosis model. Sham-operated mice served as controls.[4]
-
Treatment: Six weeks after surgery, OVX mice were treated with this compound (5 or 10 mg/kg) or alendronate (a positive control) daily for six weeks via intragastric injection.[4]
-
Analysis: At the end of the treatment period, bone mineral density (BMD) and bone mineral content (BMC) were measured using dual-energy X-ray absorptiometry (DEXA).[3] The microarchitecture of the femur was analyzed using micro-computed tomography (µCT). Serum levels of bone turnover markers were also assessed.
The following diagram outlines the general workflow for the in vivo study.
References
- 1. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB… [ouci.dntb.gov.ua]
- 3. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eudebeiolide B in Calcium Signaling: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced roles of compounds in cellular signaling is paramount. This guide provides a detailed comparison of Eudebeiolide B and other molecules that modulate calcium signaling, with a focus on their roles in osteoclastogenesis. The data presented is supported by experimental evidence to offer an objective performance assessment.
Introduction to this compound and Calcium Signaling in Osteoclasts
This compound is a sesquiterpenoid lactone that has demonstrated significant effects on calcium signaling pathways, particularly in the context of bone metabolism. It has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption, by interfering with the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling cascade. A crucial component of this cascade is the regulation of intracellular calcium levels.
RANKL binding to its receptor, RANK, on osteoclast precursors triggers a series of downstream events, including the activation of phospholipase Cγ2 (PLCγ2). This leads to the generation of inositol trisphosphate (IP3), which in turn induces the release of calcium from intracellular stores. This sustained increase in intracellular calcium activates several downstream effectors, including Calmodulin-dependent protein kinases (CaMKs) and ultimately leads to the activation of transcription factors like NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) and c-Fos, which are master regulators of osteoclast differentiation.
This compound exerts its inhibitory effect by downregulating key components of this calcium signaling pathway, including Bruton's tyrosine kinase (Btk), PLCγ2, CaMKIV, and cAMP response element-binding protein (CREB).
Comparative Analysis of Calcium Signaling Modulators
This section compares this compound with other compounds known to modulate intracellular calcium signaling in the context of osteoclastogenesis. The comparison focuses on their mechanism of action, target specificity, and reported efficacy.
Table 1: Quantitative Comparison of Inhibitory Activity
| Compound | Target(s) | Cell Type | Assay | IC50 / Effective Concentration |
| This compound | Btk, PLCγ2, CaMKIV, CREB (phosphorylation) | Mouse Bone Marrow Macrophages (BMMs) | Osteoclast Formation (TRAP staining) | Significant inhibition at 10 µM[1][2] |
| Ibrutinib | Btk | BMMs, RAW264.7 cells | RANKL-induced Osteoclast Differentiation | IC50 ~0.35 µM[3] |
| Tirabrutinib | Btk, Tec | Human Osteoclast Precursors | M-CSF/RANKL-stimulated Osteoclast Differentiation | IC50 in the nmol/L range[4][5][6] |
| U73122 | PLCγ | Human Platelets, Neutrophils, Osteoclasts | Agonist-induced Ca2+ release, Osteoclastogenesis | IC50: 1-5 µM (platelet aggregation)[7]; Effective at 5 µM in osteoclasts[8][9] |
| KN-93 | CaMKs (primarily CaMKII and CaMKIV) | RAW264.7 cells, Osteoblasts | Osteoclastogenesis, CREB phosphorylation | Effective at 10 µM[10][11] |
| STO-609 | CaMKK | HeLa cells, SH-SY5Y cells, Mesenchymal Stem Cells | CaMKKα/β activity, Osteoclast Differentiation | Ki: 80 ng/mL (CaMKKα), 15 ng/mL (CaMKKβ)[12][13][14]; Effective at 2.5 µM in MSCs[15] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
This compound's Impact on RANKL-Induced Calcium Signaling
Caption: this compound inhibits RANKL-induced osteoclastogenesis by targeting multiple points in the calcium signaling pathway.
General Workflow for Investigating Inhibitor Effects on Osteoclastogenesis
Caption: A typical experimental workflow to assess the impact of an inhibitor on RANKL-induced osteoclast differentiation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments mentioned in this guide.
Osteoclast Differentiation Assay (TRAP Staining)
-
Cell Seeding: Bone marrow macrophages (BMMs) are seeded in multi-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound at 1, 5, 10, 30 µM) for 1 hour.[1][16]
-
Stimulation: Osteoclast differentiation is induced by adding Macrophage Colony-Stimulating Factor (M-CSF) (e.g., 30 ng/mL) and RANKL (e.g., 100 ng/mL).[1][16]
-
Incubation: Cells are cultured for 4-5 days to allow for differentiation into mature osteoclasts.
-
Staining: Cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.
Western Blot Analysis for Protein Phosphorylation
-
Cell Culture and Treatment: BMMs are cultured to a suitable confluency, serum-starved if necessary, and then pre-treated with the inhibitor (e.g., this compound at 10 µM) for 1 hour.[1][2]
-
Stimulation: Cells are stimulated with RANKL (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 10, 20, 30 minutes) to observe signaling dynamics.[1]
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Btk, Btk, p-PLCγ2, PLCγ2, p-CaMKIV, CaMKIV, p-CREB, CREB).
-
Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: Band intensities are quantified using densitometry software.
Comparison with Established Osteoporosis Therapies
While the previously discussed molecules directly target the RANKL-induced calcium signaling pathway, established osteoporosis drugs like Alendronate and Denosumab have different primary mechanisms of action.
Alendronate
Alendronate is a bisphosphonate that primarily works by inhibiting farnesyl pyrophosphate synthase in the mevalonate pathway within osteoclasts. This disrupts protein prenylation, which is essential for the function and survival of osteoclasts, ultimately leading to their apoptosis. While it does not directly interfere with the RANKL-induced calcium influx, its downstream effect is the reduction of osteoclast activity. Some studies suggest that at very low concentrations, alendronate might paradoxically promote osteoclast-like cell formation in vitro, but at therapeutic concentrations, its primary effect is inhibitory.
Denosumab
Denosumab is a human monoclonal antibody that directly binds to and neutralizes RANKL.[17][18] By preventing RANKL from binding to its receptor RANK on osteoclast precursors, Denosumab effectively blocks the initiation of the entire downstream signaling cascade, including the calcium signaling pathway. Therefore, its effect on intracellular calcium is indirect, by preventing the signal that would otherwise trigger calcium release.
Conclusion
This compound presents itself as a compelling molecule for the modulation of calcium signaling in osteoclasts. Its ability to inhibit multiple key players in the RANKL-induced signaling cascade, including Btk, PLCγ2, CaMKIV, and CREB, highlights its potential as a multi-target agent. When compared to more specific inhibitors like Ibrutinib (Btk inhibitor) or U73122 (PLC inhibitor), this compound offers a broader spectrum of inhibition within the same pathway. In contrast to established therapies like Alendronate and Denosumab, which act through different mechanisms, this compound and similar small molecules offer the potential for more targeted modulation of intracellular signaling events. Further research, including detailed dose-response studies and in vivo efficacy models, will be crucial in fully elucidating the therapeutic potential of this compound in bone-related disorders.
References
- 1. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bruton's tyrosine kinase (Btk) inhibitor tirabrutinib suppresses osteoclastic bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imedpub.com [imedpub.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PLCγ2 regulates osteoclastogenesis via its interaction with ITAM proteins and GAB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 10. Effects of Ca2+/calmodulin‑dependent protein kinase pathway inhibitor KN93 on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 13. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibition of CaMKK2 Stimulates Osteoblast Formation and Inhibits Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Pros and Cons of Denosumab Treatment for Osteoporosis and Implication for RANKL Aptamer Therapy [frontiersin.org]
- 18. researchgate.net [researchgate.net]
comparative study of Eudebeiolide A, B, and C bioactivity
A Comparative Analysis of the Bioactivities of Eudebeiolide A, B, and C
This guide provides a detailed comparative study of the biological activities of three eudesmane-type sesquiterpenoid lactones: Eudebeiolide A, B, and C. Isolated from medicinal plants such as Salvia plebeia, these compounds have garnered interest for their potential therapeutic applications. This document summarizes their known bioactivities, presents quantitative data for comparison, details the experimental protocols used in these assessments, and visualizes the key signaling pathways involved.
Comparative Bioactivity Data
The following table summarizes the reported biological activities and quantitative data for Eudebeiolide A, B, and C.
| Compound | Bioactivity | Assay | Cell Line / Model | Result (IC₅₀ / Effect) |
| Eudebeiolide A | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC₅₀: > 100 µM |
| Eudebeiolide B | Anti-osteoporotic | RANKL-induced Osteoclastogenesis Inhibition | Mouse Bone Marrow Macrophages (BMMs) | Significant inhibition at 10 µM |
| Anti-osteoporotic | Ovariectomy-Induced Bone Loss | In vivo (OVX mouse model) | Prevented bone loss at 5 and 10 mg/kg | |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC₅₀: > 100 µM | |
| Eudebeiolide C | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC₅₀: 28.5 µM |
| epi-Eudebeiolide C | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC₅₀: 17.9 µM[1][2] |
Detailed Experimental Protocols
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production
This protocol outlines the method used to assess the anti-inflammatory activity of Eudebeiolide A, B, and C by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cells were seeded in 96-well plates at a density of 1.5 × 10⁵ cells/well and allowed to adhere overnight.
-
The cells were then pre-treated with various concentrations of Eudebeiolide A, B, or C for 1 hour.
-
Following pre-treatment, cells were stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for an additional 24 hours.
2. Measurement of Nitric Oxide Production:
-
After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.
-
100 µL of the cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture was incubated at room temperature for 10 minutes, and the absorbance was measured at 540 nm using a microplate reader.
-
The nitrite concentration was determined by comparison with a standard curve generated using sodium nitrite.
3. Data Analysis:
-
The percentage of NO production inhibition was calculated relative to the LPS-stimulated control group.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, was determined from the dose-response curve.
Anti-osteoporotic Activity Assay: Inhibition of Osteoclastogenesis
This protocol describes the in vitro assessment of this compound's ability to inhibit the differentiation of osteoclasts from bone marrow macrophages (BMMs).[1][2][3][4]
1. Isolation and Culture of Bone Marrow Macrophages (BMMs):
-
Bone marrow cells were isolated from the femurs and tibias of mice.
-
The cells were cultured in α-MEM containing 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL of macrophage colony-stimulating factor (M-CSF) for 3 days to generate BMMs.
2. Osteoclast Differentiation Assay:
-
BMMs were seeded in 96-well plates and cultured with 30 ng/mL M-CSF and 100 ng/mL of receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.
-
Various concentrations of this compound were added to the culture medium.
-
The cells were incubated for 4-5 days, with the medium being replaced every 2 days.
3. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
After differentiation, the cells were fixed and stained for TRAP, a marker enzyme for osteoclasts.
-
TRAP-positive multinucleated cells (containing three or more nuclei) were counted as osteoclasts.
4. Gene Expression Analysis:
-
To understand the molecular mechanism, the expression of key osteoclast-related genes such as c-Fos and nuclear factor of activated T-cells 1 (NFATc1) was analyzed using quantitative real-time PCR (qRT-PCR) after treatment with this compound.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways and experimental workflows described in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling [mdpi.com]
- 4. researchgate.net [researchgate.net]
Eudebeiolide B: A Promising Therapeutic Candidate for Osteoporosis in Preclinical Evaluation
A comparative analysis of Eudebeiolide B against established osteoporosis treatments in preclinical models showcases its potential as a novel therapeutic agent. This guide provides an objective comparison of its performance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in evaluating its therapeutic prospects.
This compound, a eudesmane-type sesquiterpenoid, has demonstrated significant potential in preclinical studies for the treatment of osteoporosis. Its mechanism of action involves the modulation of key signaling pathways that regulate bone remodeling, offering a dual benefit of inhibiting bone resorption and promoting bone formation. This guide synthesizes the available preclinical data on this compound and compares it with established osteoporosis therapies, alendronate and raloxifene, to provide a comprehensive overview of its therapeutic potential.
In Vitro Efficacy: Inhibition of Osteoclastogenesis
This compound has been shown to effectively inhibit the differentiation of osteoclasts, the cells responsible for bone resorption, in a dose-dependent manner. In vitro studies using bone marrow macrophages (BMMs) stimulated with Receptor Activator of Nuclear Factor κB Ligand (RANKL), a key cytokine for osteoclast formation, demonstrated that this compound significantly suppressed the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts.
| Treatment | Concentration | Inhibition of Osteoclast Formation (%) |
| This compound | 1 µM | Moderate Inhibition |
| 5 µM | Significant Inhibition | |
| 10 µM | Strong Inhibition[1] | |
| 30 µM | Near-complete Inhibition[1] | |
| Vehicle Control | - | No Inhibition |
In Vivo Preclinical Models: Ovariectomized Mouse Model of Osteoporosis
The therapeutic efficacy of this compound was further evaluated in an ovariectomized (OVX) mouse model, a standard preclinical model that mimics postmenopausal osteoporosis. Intragastric administration of this compound demonstrated a protective effect against bone loss.[2][3]
Comparative Efficacy on Bone Mineral Density (BMD) and Bone Mineral Content (BMC)
This compound treatment resulted in a significant preservation of bone mineral density and bone mineral content compared to the vehicle-treated OVX group. Notably, its efficacy was comparable to that of alendronate, a widely used bisphosphonate for osteoporosis treatment.[2]
| Treatment Group | Dose | Whole Body BMD (g/cm²) | Whole Body BMC (g) |
| Sham | - | Baseline | Baseline |
| OVX + Vehicle | - | Significant Decrease | Significant Decrease |
| OVX + this compound | 5 mg/kg | Partial Prevention of Decrease | Partial Prevention of Decrease |
| 10 mg/kg | Significant Prevention of Decrease[2] | Significant Prevention of Decrease[2] | |
| OVX + Alendronate | 1 mg/kg | Significant Prevention of Decrease[2] | Significant Prevention of Decrease[2] |
Effects on Serum Biomarkers of Bone Turnover
This compound favorably modulated serum biomarkers of bone turnover in the OVX mouse model, indicating a reduction in bone resorption and a potential increase in bone formation.[2][4]
| Serum Marker | OVX + Vehicle | OVX + this compound (10 mg/kg) | OVX + Alendronate (1 mg/kg) |
| Alkaline Phosphatase (ALP) | Decreased | Increased towards sham levels[2] | Increased towards sham levels[2] |
| C-terminal telopeptide of type 1 collagen (CTX) | Increased | Decreased towards sham levels[2] | Decreased towards sham levels[2] |
| Osteoprotegerin (OPG) | Decreased | Increased towards sham levels[2] | Increased towards sham levels[2] |
| RANKL | Increased | Decreased towards sham levels[2] | Decreased towards sham levels[2] |
| RANKL/OPG Ratio | Increased | Decreased towards sham levels[2] | Decreased towards sham levels[2] |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its effects on bone metabolism by modulating the RANKL-induced NF-κB, c-Fos, and calcium signaling pathways in osteoclast precursors.[2][3] It inhibits the phosphorylation of key signaling molecules such as Akt and NF-κB p65.[1][5] Furthermore, it downregulates the expression of crucial transcription factors for osteoclastogenesis, including nuclear factor of activated T-cells 1 (NFATc1) and c-Fos.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB… [ouci.dntb.gov.ua]
Specificity of Eudebeiolide B's Molecular Targets: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular target specificity of Eudebeiolide B, a sesquiterpenoid compound with demonstrated effects on bone metabolism. Its performance is objectively compared with other known inhibitors of pathways relevant to its mechanism of action, supported by experimental data.
Introduction to this compound
This compound is a naturally occurring eudesmane-type sesquiterpenoid isolated from Salvia plebeia R. Br.[1][2] Recent studies have highlighted its potential as a therapeutic agent in bone diseases due to its inhibitory effects on osteoclastogenesis, the process of bone resorption.[1][2][3][4] This guide assesses the specificity of its molecular targets within the primary signaling pathway it is known to modulate: the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling cascade in osteoclasts.
Comparative Analysis of Molecular Targets
The specificity of this compound is evaluated by comparing its known molecular interactions with those of two other well-characterized inhibitors that also target key nodes in the RANKL signaling pathway: Parthenolide and BAY 11-7082.
This compound has been shown to inhibit the differentiation of bone marrow macrophages (BMMs) into osteoclasts.[1][3] Its mechanism of action involves the suppression of several key signaling molecules downstream of the RANKL receptor. Notably, this compound inhibits the phosphorylation of Akt and NF-κB p65.[1][3] It also downregulates the expression of c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), both critical transcription factors for osteoclast differentiation.[1][3] Furthermore, this compound attenuates RANKL-induced calcium signaling by inhibiting the phosphorylation of Bruton's tyrosine kinase (Btk) and phospholipase Cγ2 (PLCγ2).[1][3][5] A key finding for its specificity is that this compound does not affect the phosphorylation of MAPKs (p38, ERK, and JNK), suggesting it does not act on the upstream components of the RANKL pathway that lead to MAPK activation.[1][6]
Parthenolide , a sesquiterpene lactone derived from the plant Feverfew, is a known inhibitor of NF-κB signaling.[7][8][9] In the context of osteoclastogenesis, Parthenolide inhibits RANKL-mediated phosphorylation of p38, ERK, and IκB, as well as the degradation of IκB.[10] This indicates a broader inhibitory profile than this compound, as it affects both the NF-κB and MAPK pathways.[8][10] Like this compound, it also suppresses the expression of NFATc1.[7][10]
BAY 11-7082 is a widely used pharmacological inhibitor of NF-κB activation.[11] It acts by irreversibly inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[12][13][14][15] Its primary target is the IκB kinase (IKK) complex. In osteoclast precursors, BAY 11-7082 effectively suppresses osteoclastogenesis induced by RANKL and other pro-inflammatory cytokines like TNF-α.[12][15]
Data Presentation
The following tables summarize the quantitative data and molecular effects of this compound in comparison to Parthenolide and BAY 11-7082.
Table 1: Comparative Effects on RANKL-Induced Signaling Pathways in Osteoclast Precursors
| Signaling Molecule | This compound | Parthenolide | BAY 11-7082 |
| NF-κB (p65/IκBα phosphorylation) | Inhibited[1][3] | Inhibited[10] | Inhibited[12][13] |
| Akt phosphorylation | Inhibited[1][3] | Not Reported | Not Reported |
| MAPK (p38, ERK, JNK) phosphorylation | No Effect[1] | Inhibited (p38, ERK)[10] | Not a primary target |
| Calcium Signaling (Btk, PLCγ2 phosphorylation) | Inhibited[1][3][5] | Not Reported | Not Reported |
| c-Fos expression | Downregulated[1][3] | Stability Reduced[7] | Downregulated (downstream of NF-κB)[13] |
| NFATc1 expression | Downregulated[1][3] | Downregulated[7][10] | Downregulated (downstream of NF-κB)[11][13] |
Table 2: Concentrations and Observed Effects in In Vitro Osteoclastogenesis Assays
| Compound | Concentration Range | Key Observations |
| This compound | 1 - 30 µM | Dose-dependent inhibition of osteoclast differentiation.[1] |
| Parthenolide | 1 µM | Significant inhibition of osteoclast differentiation and bone resorption.[7][10] |
| BAY 11-7082 | 2.5 - 10 µM | Suppression of osteoclast formation.[11][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of this compound are provided below.
Osteoclast Differentiation Assay
-
Cell Source: Bone marrow cells were isolated from the femurs and tibias of mice.
-
Culture Conditions: Cells were cultured in α-MEM supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Differentiation Induction: Non-adherent bone marrow cells were harvested and cultured in the presence of M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs). BMMs were then seeded in culture plates and treated with M-CSF (30 ng/mL) and RANKL (100 ng/mL) to induce osteoclast differentiation.
-
Compound Treatment: this compound was added to the culture medium at various concentrations at the time of RANKL stimulation.
-
Staining and Quantification: After 4-5 days of culture, cells were fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) were counted as osteoclasts.
Western Blot Analysis
-
Cell Lysis: BMMs were pre-treated with this compound (10 µM) for 1 hour and then stimulated with RANKL (100 ng/mL) for various time points. Cells were then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% skim milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., phospho-p65, phospho-Akt, c-Fos, NFATc1, etc.) overnight at 4°C. After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Molecular Interactions
RANKL Signaling Pathway and Inhibitor Targets
Caption: RANKL signaling pathway in osteoclasts and points of inhibition.
Experimental Workflow for Assessing this compound's Effect
References
- 1. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Parthenolide inhibits osteoclast differentiation and bone resorbing activity by down-regulation of NFATc1 induction and c-Fos stability, during RANKL-mediated osteoclastogenesis [bmbreports.org]
- 8. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 9. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide inhibits osteoclast differentiation and bone resorbing activity by down-regulation of NFATc1 induction and c-Fos stability, during RANKL-mediated osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Klotho upregulates the interaction between RANK and TRAF6 to facilitate RANKL-induced osteoclastogenesis via the NF-κB signaling pathway - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 12. TNF-α and RANKL promote osteoclastogenesis by upregulating RANK via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trimethylamine-N-Oxide Promotes Osteoclast Differentiation and Bone Loss via Activating ROS-Dependent NF-κB Signaling Pathway [mdpi.com]
- 14. Frontiers | SHP2 inhibition by SHP099 attenuates IL-6–driven osteoclastogenesis in growth plate injury [frontiersin.org]
- 15. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Navigating the Safe Disposal of Eudebeiolide B: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Eudebeiolide B are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal based on general principles of laboratory safety and chemical handling for biologically active research compounds. It is crucial to treat this compound as a potentially hazardous substance due to its biological activity and the lack of specific toxicity data.
Core Safety and Disposal Recommendations
The following table summarizes key safety precautions and disposal guidelines applicable to this compound, synthesized from general safety data sheets for hazardous research chemicals.
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and eye protection (safety glasses or goggles). | To prevent skin and eye contact with the compound. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. | To minimize inhalation exposure. |
| Waste Segregation | Segregate this compound waste from general laboratory trash. | To ensure it is treated as chemical waste and does not enter the regular waste stream. |
| Waste Containers | Use clearly labeled, sealed, and puncture-resistant containers for all this compound waste. | To prevent leaks, spills, and accidental exposure. |
| Disposal Route | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. | To ensure compliance with local, state, and federal regulations for hazardous waste disposal. |
Step-by-Step Disposal Protocols
The proper disposal method for this compound depends on its physical state (solid or liquid) and whether it has contaminated other materials.
1. Solid this compound Waste (e.g., powder, contaminated consumables):
-
Step 1: Collection: Carefully collect all solid waste contaminated with this compound, such as unused compound, contaminated weigh boats, pipette tips, and gloves.
-
Step 2: Packaging: Place the collected solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the waste.
-
Step 3: Labeling: Label the container with "Hazardous Waste," the name "this compound," and any other information required by your institution's EHS.
-
Step 4: Storage: Store the sealed container in a designated, secure area for hazardous waste pickup.
-
Step 5: Disposal: Arrange for pickup and disposal through your institution's EHS office.
2. Liquid this compound Waste (e.g., solutions in solvents):
-
Step 1: Collection: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof hazardous waste container. Do not mix with incompatible wastes.
-
Step 2: Neutralization (if applicable): If the solvent is acidic or basic, it may need to be neutralized before disposal. Consult your institution's EHS for specific guidance. Do not attempt to neutralize without proper protocols and safety measures.
-
Step 3: Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of the contents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Step 4: Storage: Store the sealed container in a designated secondary containment bin within a secure hazardous waste accumulation area.
-
Step 5: Disposal: Contact your institution's EHS for pickup and proper disposal.
3. Contaminated Sharps (e.g., needles, scalpels):
-
Step 1: Collection: Immediately place any sharps contaminated with this compound into a designated, puncture-resistant sharps container.
-
Step 2: Sealing: Once the sharps container is three-quarters full, securely seal the lid.
-
Step 3: Labeling: Label the container as "Sharps Waste" and include "Contaminated with this compound."
-
Step 4: Disposal: Dispose of the sealed sharps container as biohazardous or chemical waste, following your institution's specific procedures for contaminated sharps.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
